N-Methylacetamide-d7
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
N,2,2,2-tetradeuterio-N-(trideuteriomethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c1-3(5)4-2/h1-2H3,(H,4,5)/i1D3,2D3/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLUUHNLEMFGTQ-KBKLHOFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584116 | |
| Record name | N-(~2~H_3_)Methyl(~2~H_4_)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3669-74-7 | |
| Record name | N-(~2~H_3_)Methyl(~2~H_4_)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methylacetamide-d7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-Methylacetamide-d7 in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Methylacetamide-d7 (NMA-d7), a deuterated isotopologue of N-Methylacetamide, serves as a valuable tool in various scientific research domains. Its unique properties, stemming from the replacement of seven hydrogen atoms with deuterium, make it particularly useful in studies involving mass spectrometry and neutron diffraction. This technical guide provides an in-depth overview of the primary applications of this compound, complete with experimental methodologies, quantitative data, and visual workflows to facilitate its integration into research protocols.
Core Applications of this compound
The research applications of this compound primarily fall into two categories:
-
Internal Standard in Mass Spectrometry-Based Quantitative Analysis: Due to its chemical identity with N-Methylacetamide and its distinct mass, NMA-d7 is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) applications. It is used to improve the accuracy and precision of the quantification of N-Methylacetamide or other analytes in complex biological matrices.
-
Investigating Molecular Structure and Dynamics using Neutron Diffraction: The significant difference in the neutron scattering cross-section between hydrogen and deuterium makes NMA-d7 a powerful tool for neutron diffraction studies. These studies provide detailed insights into the structure and dynamics of N-Methylacetamide in its liquid state and in aqueous solutions, which is crucial for understanding peptide bond hydration and protein folding.
This compound as an Internal Standard in LC-MS
Stable isotope-labeled compounds like this compound are the gold standard for internal standards in quantitative mass spectrometry.[1] They co-elute with the analyte of interest and experience similar ionization effects, effectively correcting for variations in sample preparation and instrument response.
Experimental Protocol: Quantification of an Analyte using NMA-d7 as an Internal Standard
This protocol outlines a general procedure for the quantification of a target analyte in a biological matrix (e.g., plasma, urine) using this compound as an internal standard.
1. Preparation of Stock Solutions and Standards:
-
Analyte Stock Solution: Prepare a stock solution of the target analyte in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the analyte stock solution with the solvent to prepare a series of working standard solutions at different concentrations.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL).
2. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of the biological sample (e.g., plasma), add 200 µL of the internal standard working solution (containing this compound).
-
Vortex the mixture for 30 seconds.
-
Add 600 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient to ensure the separation of the analyte from other matrix components.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor and product ions for both the analyte and this compound.
-
Table 1: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Analyte X | Varies | Varies | Varies |
| This compound | 81.1 | 49.1 | 15 |
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard (this compound) against the concentration of the analyte in the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Logical Workflow for Quantitative Analysis
Caption: Workflow for analyte quantification using NMA-d7 as an internal standard.
This compound in Pharmacokinetic Studies
Deuteration of a drug molecule can significantly alter its metabolic profile due to the kinetic isotope effect. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic reactions involving the cleavage of this bond. While this compound itself is not a therapeutic agent, the principles of its use in research can be extrapolated from studies on deuterated drugs. For instance, a study on deuterated enzalutamide (d3-ENT) demonstrated how deuteration of the N-methyl group can attenuate the N-demethylation pathway.[2]
Experimental Protocol: Investigating the Metabolism of a Deuterated Compound
This protocol is adapted from a study on a deuterated drug and illustrates how this compound could be used in a similar context to study its own metabolism or the metabolism of a drug containing an N-methylacetamide moiety.
1. In Vitro Metabolic Stability Assay:
-
Prepare a reaction mixture containing liver microsomes (from human or rat), a NADPH-generating system, and a phosphate buffer (pH 7.4).
-
Add this compound (or the deuterated compound of interest) to the reaction mixture to a final concentration of 1 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Process the samples as described in the previous section (protein precipitation).
-
Analyze the samples by LC-MS/MS to determine the remaining concentration of the parent compound over time.
2. In Vivo Pharmacokinetic Study in Rats:
-
Administer this compound to Sprague-Dawley rats via oral gavage at a specific dose.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via the tail vein.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples for the concentration of this compound and its potential metabolites using a validated LC-MS/MS method.
Table 2: Example Pharmacokinetic Parameters
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | Varies | ng/mL |
| Tmax (Time to Cmax) | Varies | h |
| AUC (Area Under the Curve) | Varies | ng*h/mL |
| t1/2 (Half-life) | Varies | h |
| CL/F (Apparent Clearance) | Varies | L/h/kg |
Signaling Pathway: Metabolic Fate of a Deuterated N-Methyl Compound
This diagram illustrates the general metabolic pathway of an N-methylated compound and how deuteration can influence it.
Caption: Deuteration slows N-demethylation via the kinetic isotope effect.
This compound in Neutron Diffraction Studies
Neutron diffraction is a powerful technique for determining the structure of materials at the atomic level. The use of deuterated samples, such as this compound, is particularly advantageous because deuterium has a significantly different neutron scattering length compared to hydrogen. This isotopic substitution allows for the enhancement of the contrast between different parts of a molecule or between a molecule and the surrounding solvent.
Studies using neutron diffraction with fully deuterated N-Methylacetamide have provided valuable information about its liquid structure, including the nature of hydrogen bonding and the arrangement of molecules in the liquid state.[3]
Experimental Protocol: Neutron Diffraction of Liquid this compound
This protocol provides a general overview of a neutron diffraction experiment on liquid NMA-d7.
1. Sample Preparation:
-
Fully deuterated N-Methylacetamide (NMA-d7) with high isotopic purity (e.g., 99 atom % D) is used.
-
The liquid sample is sealed in a container made of a material with low neutron scattering, such as vanadium or a null-scattering TiZr alloy.
2. Neutron Diffraction Measurement:
-
The experiment is performed on a high-flux neutron diffractometer.
-
A beam of monochromatic neutrons is scattered by the NMA-d7 sample.
-
The scattered neutrons are detected at various angles to obtain a diffraction pattern.
-
Data is collected at a specific temperature (e.g., 308 K) and pressure.
3. Data Analysis:
-
The raw diffraction data is corrected for background scattering, container scattering, and absorption.
-
The corrected data is then used to calculate the total structure factor, S(Q), where Q is the scattering vector.
-
The pair distribution function, g(r), is obtained by Fourier transformation of the structure factor. This function provides information about the probability of finding another atom at a certain distance from a reference atom.
Table 3: Key Parameters from Neutron Diffraction Studies
| Parameter | Description | Typical Value |
| N-H...O bond length | The distance between the nitrogen, hydrogen, and oxygen atoms in a hydrogen bond. | ~2.9 Å |
| C=O...H-N angle | The angle of the hydrogen bond. | ~180° |
| Coordination Number | The average number of nearest neighbors around a central molecule. | Varies with conditions |
Experimental Workflow for Neutron Diffraction
Caption: Workflow for a neutron diffraction experiment on liquid NMA-d7.
References
An In-depth Technical Guide to N-Methylacetamide-d7: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylacetamide-d7 (NMA-d7) is a deuterated isotopologue of N-Methylacetamide (NMA), a simple amide that serves as a fundamental model for the peptide bond in proteins. Its application is particularly relevant in pharmacokinetic and metabolic studies where it is used as a stable isotope-labeled internal standard for the quantification of N-Methylacetamide or related compounds in biological matrices. The deuterium labeling provides a distinct mass spectrometric signature, allowing for precise differentiation from the endogenous, non-labeled compound. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies of this compound.
Chemical and Physical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₃D₇NO | [1] |
| Molecular Weight | 80.14 g/mol | [1][2] |
| CAS Number | 3669-74-7 | [2][3] |
| Appearance | Colorless liquid or solid | |
| Melting Point | 26-28 °C | |
| Boiling Point | 204-206 °C | |
| Density | 1.05 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.429 | |
| Isotopic Purity | ≥98 atom % D | |
| Water Solubility | Soluble |
Structural Information
The structural identifiers for this compound are crucial for its unambiguous identification in chemical databases and literature.
| Identifier | Value | Reference(s) |
| IUPAC Name | N-(trideuteriomethyl)acetamide-d4 | |
| SMILES String | [2H]N(C(=O)C([2H])([2H])[2H])C([2H])([2H])[2H] | |
| InChI | 1S/C3H7NO/c1-3(5)4-2/h1-2H3,(H,4,5)/i1D3,2D3/hD | |
| InChI Key | OHLUUHNLEMFGTQ-KBKLHOFPSA-N | |
| Linear Formula | CD₃CONDCD₃ |
Synthesis
General Synthesis Workflow
The following diagram illustrates a logical workflow for the synthesis of this compound.
Caption: A representative workflow for the synthesis of this compound.
Experimental Protocol (Representative)
The following is a representative protocol adapted from the synthesis of N-Methylacetamide.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methylamine-d5 hydrochloride in a suitable inert solvent.
-
Acylation: Slowly add a deuterated acetylating agent, such as acetyl-d3 chloride or acetic acid-d4, to the reaction mixture. The reaction may be heated to drive it to completion.
-
Workup: After the reaction is complete (monitored by an appropriate technique like TLC or GC), the mixture is cooled to room temperature. The reaction is quenched by the addition of water or a basic solution to neutralize any excess acid. The product is then extracted into an organic solvent.
-
Purification: The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to yield pure this compound.
Spectroscopic Analysis
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the high isotopic purity (typically >98 atom % D), the proton NMR spectrum of this compound will show very small residual peaks corresponding to the non-deuterated positions. The absence of significant signals for the methyl and N-methyl protons confirms the successful deuteration.
-
¹³C NMR: The carbon-13 NMR spectrum is a valuable tool for confirming the carbon skeleton. The signals for the deuterated carbons will appear as multiplets due to C-D coupling and will be shifted slightly upfield compared to the non-deuterated compound. The expected approximate chemical shifts for N-Methylacetamide in CDCl₃ are around 22 ppm (acetyl methyl) and 26 ppm (N-methyl), with the carbonyl carbon appearing around 170 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic shifts in vibrational frequencies compared to its non-deuterated analog due to the heavier mass of deuterium. The most significant changes are expected for the C-H and N-H stretching and bending vibrations. For instance, the N-H stretching vibration (Amide A band) typically seen around 3300-3500 cm⁻¹ in secondary amides will be shifted to a lower frequency (N-D stretch). Similarly, the C-H stretching vibrations around 2800-3000 cm⁻¹ will be replaced by C-D stretching vibrations at lower wavenumbers. The Amide I (C=O stretch) and Amide II (N-H bend and C-N stretch) bands will also be affected by the deuteration of the N-methyl group and the adjacent methyl group.
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for confirming the molecular weight and isotopic enrichment of this compound. The electron ionization (EI) mass spectrum of non-deuterated N-Methylacetamide shows a molecular ion peak (M⁺) at m/z 73. For this compound, the molecular ion peak is expected at m/z 80, confirming the incorporation of seven deuterium atoms.
Applications in Research and Drug Development
This compound is primarily used as an internal standard in quantitative bioanalytical methods, particularly in pharmacokinetic studies of drugs that are metabolized to N-Methylacetamide.
Use as an Internal Standard in Pharmacokinetic Studies
The workflow below illustrates the use of this compound as an internal standard in a typical pharmacokinetic study.
Caption: Use of this compound in a pharmacokinetic study workflow.
The deuterium kinetic isotope effect (DKIE) is a key consideration in drug development. Replacing hydrogen with deuterium at a metabolic site can slow down the rate of metabolism, potentially improving a drug's pharmacokinetic profile. While this compound is typically used as a standard, the principles of deuteration are highly relevant to the design of new chemical entities with enhanced metabolic stability.
Metabolic Pathways
N-Methylacetamide is a known metabolite of N,N-dimethylacetamide (DMAC). The metabolism of N-Methylacetamide itself has been studied, with N-(hydroxymethyl)acetamide identified as a metabolite in mice. Understanding these metabolic pathways is crucial when using this compound as an internal standard, as it is important to ensure that it is metabolically stable during the course of the experiment or that its metabolites do not interfere with the analysis.
Conclusion
This compound is a valuable tool for researchers in the fields of drug metabolism and pharmacokinetics. Its well-defined chemical and physical properties, coupled with its distinct mass spectrometric signature, make it an ideal internal standard for the accurate quantification of N-Methylacetamide in biological systems. This guide provides the foundational technical information required for the effective application of this compound in a research and development setting.
References
A Technical Guide to the Synthesis and Purification of Deuterated Amides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core methodologies for the synthesis and purification of deuterated amides. These isotopically labeled compounds are invaluable tools in pharmaceutical research and development, particularly in metabolic studies, pharmacokinetic analysis, and as internal standards for quantitative bioanalysis. This document details common synthetic routes, purification strategies, and analytical techniques for quality control, supported by experimental protocols and comparative data.
Introduction to Deuterated Amides
Deuterium-labeled compounds, including amides, offer a powerful tool in drug discovery and development. The substitution of hydrogen with its heavier, stable isotope, deuterium, can significantly alter the metabolic fate of a drug molecule. This "deuterium effect" can lead to a reduced rate of metabolism, thereby improving pharmacokinetic profiles and potentially reducing dose-dependent toxicity. The synthesis of high-purity deuterated amides is therefore a critical step in the development of deuterated drugs and metabolic probes.
Synthesis of Deuterated Amides
Several strategies exist for the introduction of deuterium into amide-containing molecules. The choice of method depends on the desired position of deuteration, the stability of the substrate, and the required level of isotopic enrichment.
Catalytic Hydrogen-Deuterium (H/D) Exchange
Catalytic H/D exchange is a common and efficient method for introducing deuterium into organic molecules, including amides. This method typically involves the use of a deuterium source, such as deuterium oxide (D₂O), and a metal catalyst.
One prevalent method involves the use of a palladium-on-carbon (Pd/C) catalyst in the presence of D₂O. This system can facilitate the exchange of protons for deuterons at various positions on the amide molecule. The efficiency and regioselectivity of the exchange can be influenced by factors such as temperature, reaction time, and the specific catalyst used. For instance, ruthenium catalysts have also been shown to be effective for the selective deuteration of amines and amino acids in D₂O at elevated temperatures.[1][2]
Experimental Protocol: Catalytic H/D Exchange of an Aromatic Amide
This protocol describes a general procedure for the deuteration of an aromatic amide using a palladium catalyst and D₂O.
-
Materials: Aromatic amide (1.0 mmol), 10% Pd/C (10 mol%), D₂O (5 mL), inert atmosphere (e.g., Argon or Nitrogen).
-
Procedure:
-
To a reaction vessel, add the aromatic amide and 10% Pd/C.
-
Evacuate the vessel and backfill with an inert gas.
-
Add D₂O to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) and stir for a specified time (e.g., 12-24 hours).
-
After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The crude deuterated amide can then be purified by recrystallization or column chromatography.
-
Reduction of Amide Precursors with Deuterated Reagents
Another common strategy involves the reduction of a suitable precursor, such as a carboxylic acid, ester, or the amide itself, using a deuterated reducing agent. Lithium aluminum deuteride (LiAlD₄) is a powerful and frequently used reagent for this purpose. The reduction of an amide with LiAlD₄ yields the corresponding amine, with deuterium incorporated at the carbonyl carbon.
Experimental Protocol: Reduction of a Tertiary Amide with LiAlD₄
This protocol outlines the reduction of a tertiary amide to the corresponding deuterated amine.
-
Materials: Tertiary amide (1.0 mmol), LiAlD₄ (1.5 mmol), anhydrous tetrahydrofuran (THF, 20 mL), inert atmosphere.
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend LiAlD₄ in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the tertiary amide in anhydrous THF to the LiAlD₄ suspension.
-
Allow the reaction mixture to warm to room temperature and then reflux for the required time (e.g., 4-12 hours), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude deuterated amine.
-
Purify the product by column chromatography.
-
α-Deuteration via Retro-ene Reaction
A more specialized method for the α-deuteration of amides involves a retro-ene-type reaction. This process can be triggered by the addition of deuterated dimethyl sulfoxide ([D₆]DMSO) to an activated amide intermediate, leading to high levels of deuterium incorporation at the α-position.[3]
Table 1: Comparison of Common Deuteration Methods for Amides
| Method | Deuterium Source | Catalyst/Reagent | Typical Yields | Deuterium Incorporation | Advantages | Disadvantages |
| Catalytic H/D Exchange | D₂O | Pd/C, Ru complexes | Moderate to High | Variable, can be high | Direct deuteration, readily available source | May require harsh conditions, potential for scrambling |
| Reduction of Amides | LiAlD₄ | - | Good to Excellent | High | High isotopic enrichment, predictable | Requires stoichiometric strong reducing agent |
| α-Deuteration | [D₆]DMSO | Amide activation | Good | High | High regioselectivity for α-position | Requires specific amide activation |
Purification of Deuterated Amides
The purification of deuterated amides is crucial to remove any unreacted starting materials, byproducts, and to ensure high isotopic purity.[4] The choice of purification method depends on the physical properties of the amide, such as its polarity and crystallinity.
Recrystallization
Recrystallization is a powerful technique for purifying solid crystalline amides.[5] The principle relies on the difference in solubility of the amide and its impurities in a given solvent at different temperatures.
Experimental Protocol: Recrystallization of Deuterated Acetanilide
This protocol provides a general procedure for the recrystallization of deuterated acetanilide from water.
-
Materials: Crude deuterated acetanilide, deionized water.
-
Procedure:
-
In an Erlenmeyer flask, add the crude deuterated acetanilide.
-
Add a minimal amount of hot deionized water to dissolve the solid completely. The solution should be saturated.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled.
-
Perform a hot filtration to remove any insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature to allow for the formation of large crystals.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold water.
-
Dry the crystals in a desiccator or a vacuum oven at a temperature below the melting point of the compound.
-
Flash Column Chromatography
For amides that are oils or do not crystallize readily, flash column chromatography is the preferred method of purification. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).
Experimental Protocol: Purification of a Deuterated Amide by Flash Chromatography
This protocol outlines a general procedure for the purification of a deuterated amide using flash column chromatography.
-
Materials: Crude deuterated amide, silica gel, appropriate solvent system (e.g., hexane/ethyl acetate mixture).
-
Procedure:
-
Select an appropriate solvent system by thin-layer chromatography (TLC) analysis to achieve good separation between the desired product and impurities (aim for an Rf value of ~0.3 for the product).
-
Pack a chromatography column with silica gel slurried in the chosen eluent.
-
Dissolve the crude amide in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, applying pressure to increase the flow rate.
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the pure deuterated amide.
-
Remove the solvent under reduced pressure to yield the purified product.
-
Analytical Techniques for Quality Control
The characterization of deuterated amides is essential to confirm the structure, determine the level of deuterium incorporation, and assess the overall purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the analysis of deuterated compounds.
-
¹H NMR: The incorporation of deuterium at a specific position in a molecule results in the disappearance or reduction in the intensity of the corresponding proton signal in the ¹H NMR spectrum. The percentage of deuterium incorporation can be quantified by comparing the integration of the residual proton signal to that of a non-deuterated internal standard or a signal from a non-deuterated part of the molecule.
-
²H NMR: Deuterium NMR directly detects the deuterium nuclei, providing a spectrum that shows signals at the chemical shifts corresponding to the deuterated positions.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique for determining the isotopic enrichment of a deuterated compound. The mass spectrum of a deuterated compound will show a molecular ion peak shifted to a higher m/z value corresponding to the number of deuterium atoms incorporated. By analyzing the isotopic distribution of the molecular ion cluster, the percentage of molecules with different numbers of deuterium atoms can be determined.
Table 2: Analytical Techniques for Characterization of Deuterated Amides
| Technique | Information Provided | Key Advantages |
| ¹H NMR | Position and extent of deuteration | Quantitative, provides structural information |
| ²H NMR | Direct detection of deuterium | Unambiguous detection of deuterated sites |
| Mass Spectrometry | Isotopic enrichment, molecular weight | High sensitivity, detailed isotopic distribution |
Workflows and Logical Relationships
The synthesis and purification of deuterated amides follow a logical workflow, from the selection of the deuteration strategy to the final analysis of the purified product.
Caption: General workflow for the synthesis and purification of a deuterated amide.
The selection of the appropriate analytical technique is crucial for confirming the success of the synthesis and purification process.
Caption: Decision tree for selecting analytical techniques for deuterated amides.
Conclusion
The synthesis and purification of deuterated amides are critical processes in modern drug discovery and development. A thorough understanding of the available synthetic methodologies, purification techniques, and analytical tools is essential for producing high-quality, isotopically enriched compounds. This guide provides a foundational understanding and practical protocols to aid researchers in this important field. The careful selection and execution of these methods will ultimately contribute to the successful development of novel deuterated therapeutics and research tools.
References
N-Methylacetamide-d7: A Comprehensive Technical Guide to Safe Handling for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety data, handling procedures, and experimental considerations for N-Methylacetamide-d7 (CAS No. 3669-74-7). This deuterated analog of N-Methylacetamide is increasingly utilized in pharmaceutical research and development, particularly in metabolic studies and as an internal standard in analytical chemistry. Adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
Compound Identification and Properties
This compound is a stable, non-radioactive isotopic analog of N-Methylacetamide. The replacement of hydrogen atoms with deuterium can alter the metabolic fate of the molecule, a phenomenon known as the kinetic isotope effect, making it a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies.[1]
Chemical and Physical Properties
The physical and chemical properties of this compound are largely similar to its non-deuterated counterpart. The primary difference lies in its molecular weight due to the presence of seven deuterium atoms.
| Property | Value | Source |
| CAS Number | 3669-74-7 | [2][3][4] |
| Molecular Formula | C₃D₇NO | [4] |
| Molecular Weight | 80.14 g/mol | |
| Appearance | Colorless solid or liquid | |
| Melting Point | 26-28 °C | |
| Boiling Point | 204-206 °C | |
| Density | 1.05 g/mL at 25 °C | |
| Flash Point | 108.3 °C (closed cup) | |
| Isotopic Purity | Typically ≥98 atom % D | |
| Solubility | Soluble in water |
Safety and Hazard Information
This compound is classified as a hazardous substance. The safety profile is extrapolated from its non-deuterated form, N-Methylacetamide.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Reproductive Toxicity | 1B | H360D: May damage the unborn child |
Source: Sigma-Aldrich
GHS Label Elements
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| GHS08 (Health Hazard) | Danger | H360D: May damage the unborn child | P201, P202, P280, P308+P313, P405, P501 |
Source: Sigma-Aldrich
A detailed explanation of the precautionary statements can be found in the handling and storage section of this guide.
Toxicological Data (for N-Methylacetamide, CAS 79-16-3)
While specific toxicological studies on the deuterated form are limited, the data for N-Methylacetamide provides a strong basis for risk assessment.
| Toxicity Metric | Value | Species | Route |
| LD50 | 5 g/kg | Rat | Oral |
Source: Thermo Fisher Scientific, Cole-Parmer
Potential Health Effects:
-
Eye Contact: May cause eye irritation.
-
Skin Contact: May cause skin irritation and may be harmful if absorbed through the skin.
-
Ingestion: May cause gastrointestinal irritation.
-
Inhalation: May cause respiratory tract irritation.
-
Chronic Effects: May damage the unborn child.
Safe Handling and Storage Protocols
Proper handling and storage are critical to maintain the chemical and isotopic purity of this compound and to ensure the safety of personnel.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling, but the following PPE is generally recommended:
| PPE Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133). |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing. |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator. |
Sources: Cole-Parmer, Fisher Scientific
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Facilities should be equipped with an eyewash station and a safety shower.
Handling Procedures
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.
Storage Recommendations
Deuterated compounds are susceptible to isotopic exchange with atmospheric moisture. Therefore, stringent storage conditions are necessary.
-
Container: Keep the container tightly closed.
-
Atmosphere: Store under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent H-D exchange and maintain isotopic purity.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
-
Temperature: Store at room temperature as recommended by suppliers, unless otherwise specified.
The decision-making process for appropriate storage is outlined in the diagram below.
Accidental Release and First Aid Measures
Accidental Release
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment.
-
For solids, sweep up and place into a suitable container for disposal.
-
Avoid creating dust.
-
For liquids, absorb with an inert material and place in a chemical waste container.
-
Prevent entry into drains and waterways.
First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water while removing contaminated clothing. Seek medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.
Experimental Protocols and Considerations
While specific experimental protocols are highly dependent on the research application, the following are general methodological considerations when using this compound.
Use as an Internal Standard in Mass Spectrometry
Objective: To accurately quantify the non-deuterated N-Methylacetamide or another analyte in a biological matrix.
Methodology:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of known concentration.
-
Working Solution Preparation: Dilute the stock solution to create a working internal standard solution.
-
Sample Preparation: Spike a known volume of the internal standard working solution into all samples, calibration standards, and quality control samples.
-
Extraction: Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
LC-MS/MS Analysis: Analyze the extracted samples using a suitable LC-MS/MS method. Monitor the specific mass transitions for both the analyte and this compound.
-
Quantification: Calculate the analyte concentration by determining the peak area ratio of the analyte to the internal standard.
In Vitro Metabolic Stability Assay
Objective: To assess the rate of metabolism of a test compound in the presence of liver microsomes, using this compound as a potential reference compound or for other purposes within the study.
Methodology:
-
Reagent Preparation: Prepare incubation mixtures containing liver microsomes, NADPH regenerating system, and buffer.
-
Incubation: Pre-warm the incubation mixtures at 37°C. Initiate the reaction by adding the test compound (and this compound if it is part of the experimental design).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile), which may contain the internal standard for analysis.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to measure the disappearance of the parent compound over time.
Disposal Considerations
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Chemical waste should be handled by a licensed disposal company.
-
Do not dispose of down the drain or into the environment.
This guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users consult the specific Safety Data Sheet provided by their supplier and conduct a thorough risk assessment before commencing any experimental work.
References
Physical characteristics of N-Methylacetamide-d7
An In-depth Technical Guide to the Physical Characteristics of N-Methylacetamide-d7
Introduction
This compound (NMA-d7) is a deuterated isotopologue of N-Methylacetamide (NMA). It is a valuable compound in various scientific research fields, particularly in studies involving mass spectrometry and as a solvent in nuclear magnetic resonance (NMR) spectroscopy. The substitution of hydrogen atoms with deuterium atoms provides a distinct mass shift and unique spectroscopic properties, making it an ideal internal standard in quantitative analyses and a tool for elucidating reaction mechanisms. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with relevant experimental protocols and safety information.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in experimental settings.
| Property | Value |
| Molecular Formula | CD₃COND(CD₃) |
| Molecular Weight | 80.14 g/mol |
| Appearance | Colorless liquid or solid |
| Melting Point | 26-28 °C |
| Boiling Point | 204-206 °C |
| Density | 1.05 g/mL at 25 °C |
| Refractive Index | n20/D 1.429 |
| Flash Point | 108.3 °C (226.9 °F) - closed cup |
| Isotopic Purity | 98 atom % D |
| Assay | 99% (CP) |
| Solubility | Soluble in water. The non-deuterated form is also soluble in chloroform, ethanol, ether, acetone, and benzene. |
| CAS Number | 3669-74-7 |
Experimental Protocols
Synthesis of N-Methylacetamide
Materials:
-
Acetic acid-d4
-
Methylamine-d3
-
Reaction vessel (amination tank)
-
Distillation apparatus (fractionating tower)
Procedure:
-
Amination:
-
In a suitable reaction vessel, combine acetic acid-d4 and methylamine-d3.
-
Heat the mixture to a temperature of 70-80 °C.
-
Maintain this temperature for approximately 2 hours to facilitate the amination reaction, resulting in the crude product of this compound.
-
-
Purification:
-
Transfer the crude product to a fractionating tower.
-
Initially, heat the crude product under normal atmospheric pressure to distill off any water present.
-
Following the removal of water, perform vacuum fractionation to distill and purify the this compound, separating it from any unreacted acetic acid-d4.
-
Illustrative Workflow
The following diagram illustrates the general workflow for the synthesis of N-Methylacetamide.
Caption: Synthesis workflow for this compound.
Safety and Handling
N-Methylacetamide is classified as a reproductive toxicity Category 1B substance. It may damage fertility or the unborn child.
Precautionary Statements:
-
Prevention: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves, protective clothing, eye protection, and face protection.
-
Response: If exposed or concerned, get medical advice/attention.
-
Storage: Store in a well-ventilated place
An In-depth Technical Guide to N,N-Dimethylacetamide-d9 (CD₃CON(CD₃)₂)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylacetamide-d9, represented by the molecular formula CD₃CON(CD₃)₂, is the perdeuterated analog of N,N-Dimethylacetamide (DMAc). In this isotopologue, all nine hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution, while having a minimal impact on the chemical properties of the molecule, imparts a significant mass difference, making it an invaluable tool in various analytical and research applications, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with N,N-Dimethylacetamide-d9.
Physicochemical Properties
N,N-Dimethylacetamide-d9 is a colorless to light yellow liquid.[1] Its physical and chemical characteristics are largely similar to its non-deuterated counterpart, with the primary distinction being its increased molecular weight due to the presence of deuterium.[2]
Table 1: Physicochemical Properties of N,N-Dimethylacetamide-d9
| Property | Value | Reference(s) |
| Molecular Formula | C₄D₉NO | [1] |
| Molecular Weight | 96.18 g/mol | [3] |
| CAS Number | 16727-10-9 | [3] |
| Appearance | Colorless to light yellow liquid | |
| Density | 1.033 g/mL at 25 °C | |
| Boiling Point | 164-166 °C | |
| Melting Point | -20 °C | |
| Isotopic Purity | ≥99 atom % D | |
| Solubility | Miscible with water and many organic solvents. |
Core Applications in Research and Development
The unique properties of N,N-Dimethylacetamide-d9 make it a versatile tool in both academic and industrial research settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The primary application of N,N-Dimethylacetamide-d9 is as a deuterated solvent for NMR spectroscopy. The absence of protons in the solvent molecule is critical for several reasons:
-
Minimization of Solvent Interference: In ¹H NMR, a non-deuterated solvent would produce a large signal that could obscure the signals from the analyte of interest, especially when analyzing dilute samples. The use of DMAc-d9 ensures a "clean" baseline, allowing for the clear observation and interpretation of the analyte's proton spectrum.
-
Field Frequency Locking: Modern NMR spectrometers utilize the deuterium signal from the solvent to "lock" the magnetic field strength. This ensures the stability of the magnetic field over the course of the experiment, which is crucial for acquiring high-resolution spectra and performing long-duration experiments.
-
High Solving Power: The non-deuterated form, DMAc, is known for its excellent ability to dissolve a wide range of substances, including many polymers and macromolecules. DMAc-d9 retains this high solving power, making it a suitable solvent for NMR analysis of these complex systems.
Mass Spectrometry (MS)
In mass spectrometry, particularly when coupled with chromatographic techniques like Liquid Chromatography (LC-MS), N,N-Dimethylacetamide-d9 serves as an excellent internal standard for quantitative analysis. The principle behind its use is isotope dilution mass spectrometry (IDMS).
-
Chemical Equivalence: DMAc-d9 is chemically almost identical to its non-deuterated counterpart. This means it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer.
-
Mass Differentiation: Despite its chemical similarity, DMAc-d9 is easily distinguished from the non-deuterated analyte by its higher mass-to-charge ratio (m/z). For instance, the molecular ion peak for DMAc is at m/z 87, while for DMAc-d9, it is shifted to m/z 96.
-
Accurate Quantification: By adding a known amount of DMAc-d9 to a sample, it can be used to correct for variations in sample recovery during extraction, matrix effects in the ion source, and fluctuations in instrument response. This leads to highly accurate and precise quantification of the target analyte.
Drug Development and Pharmacokinetic Studies
Deuterated compounds are increasingly utilized in the drug development process. While DMAc-d9 is primarily used as a tool for analysis, the principles of isotopic labeling it embodies are central to modern pharmaceutical research. Deuteration of drug candidates can sometimes alter their metabolic profiles and pharmacokinetic properties. Therefore, understanding the behavior of deuterated molecules like DMAc-d9 is relevant for researchers in this field.
Experimental Protocols
The following sections provide detailed methodologies for the key applications of N,N-Dimethylacetamide-d9.
Protocol for ¹H NMR Sample Preparation and Analysis
This protocol outlines the general steps for preparing a sample for ¹H NMR spectroscopy using N,N-Dimethylacetamide-d9 as the solvent.
Materials:
-
Analyte of interest (5-25 mg for small molecules)
-
N,N-Dimethylacetamide-d9 (DMAc-d9)
-
High-quality 5 mm NMR tubes and caps
-
Pasteur pipette and bulb
-
Small vial for dissolution
-
Filter plug (e.g., cotton or glass wool)
-
Vortex mixer (optional)
Procedure:
-
Weighing the Analyte: Accurately weigh 5-25 mg of the solid analyte into a clean, dry vial. For liquid samples, use a few drops.
-
Dissolution: Add approximately 0.6-0.7 mL of N,N-Dimethylacetamide-d9 to the vial containing the analyte.
-
Mixing: Gently swirl or vortex the vial to ensure the analyte is completely dissolved. Gentle heating may be applied if the analyte has poor solubility, but care should be taken to avoid sample degradation.
-
Filtering the Sample: Place a small, tight plug of cotton or glass wool into a Pasteur pipette. Filter the solution from the vial through the pipette directly into the NMR tube. This step is crucial to remove any particulate matter which can adversely affect the spectral quality.
-
Adjusting the Volume: Ensure the final volume of the solution in the NMR tube is between 0.6 mL and 0.7 mL. The height of the liquid in a standard 5mm tube should be approximately 4-5 cm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the DMAc-d9.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse sequence, relaxation delay).
-
Process the acquired data (Fourier transformation, phase correction, baseline correction, and integration).
-
Protocol for Quantitative Analysis using LC-MS with DMAc-d9 as an Internal Standard
This protocol provides a general framework for the quantification of N,N-Dimethylacetamide (DMAc) in a biological matrix (e.g., plasma) using N,N-Dimethylacetamide-d9 as an internal standard.
Materials:
-
Plasma samples containing the analyte (DMAc)
-
N,N-Dimethylacetamide-d9 (internal standard stock solution)
-
Acetonitrile (protein precipitation agent)
-
Methanol and water (mobile phase components)
-
Formic acid (mobile phase modifier)
-
LC-MS system (e.g., a triple quadrupole mass spectrometer)
-
Centrifuge
-
Autosampler vials
Procedure:
-
Preparation of Standards and Internal Standard Solution:
-
Prepare a stock solution of DMAc in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking known concentrations of the DMAc stock solution into blank plasma.
-
Prepare a working solution of the internal standard, DMAc-d9, at a fixed concentration in methanol.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each plasma sample, calibration standard, and quality control sample, add a fixed volume (e.g., 10 µL) of the DMAc-d9 internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4 °C to pellet the precipitated proteins.
-
-
Sample Analysis by LC-MS:
-
Carefully transfer the supernatant to autosampler vials.
-
Inject a small volume (e.g., 5-10 µL) of the supernatant onto the LC-MS system.
-
Chromatographic Separation: Use a suitable C18 column with a gradient elution of water and methanol (both containing 0.1% formic acid) to separate the analyte and internal standard from other matrix components.
-
Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Monitor the transition for DMAc (e.g., m/z 88 -> 44).
-
Monitor the transition for DMAc-d9 (e.g., m/z 97 -> 49).
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (DMAc) and the internal standard (DMAc-d9) in each chromatogram.
-
Calculate the peak area ratio (analyte area / internal standard area) for each sample and standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of DMAc in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
The following diagrams illustrate key experimental workflows involving N,N-Dimethylacetamide-d9.
Caption: Workflow for structural analysis using NMR spectroscopy with DMAc-d9.
Caption: Workflow for quantitative analysis using LC-MS with DMAc-d9 as an internal standard.
References
N-Methylacetamide-d7 (CAS: 3669-74-7): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides core information on N-Methylacetamide-d7 (NMA-d7), a deuterated analog of N-Methylacetamide (NMA). This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their experimental workflows.
Core Compound Information
This compound is a stable isotope-labeled version of N-Methylacetamide, where seven hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based applications, as it is chemically identical to the endogenous compound but mass-shifted.[1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 3669-74-7 | [1] |
| Molecular Formula | C₃D₇NO | |
| Linear Formula | CD₃COND(CD₃) | |
| Molecular Weight | 80.14 g/mol | |
| Appearance | Colorless liquid or solid | |
| Melting Point | 26-28 °C (lit.) | |
| Boiling Point | 204-206 °C (lit.) | |
| Density | 1.05 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.429 (lit.) | |
| Flash Point | 108.3 °C (226.9 °F) - closed cup |
Purity and Isotopic Enrichment
| Specification | Value | Reference(s) |
| Isotopic Purity | 98 atom % D | |
| Chemical Purity | 99% (CP) | |
| Mass Shift | M+7 |
Safety and Handling
This compound is classified as a reproductive toxin (Category 1B) and requires careful handling in a controlled laboratory environment.
| Hazard Information | Details | Reference(s) |
| GHS Pictogram | GHS08 (Health Hazard) | |
| Signal Word | Danger | |
| Hazard Statement | H360D: May damage the unborn child. | |
| Precautionary Statements | P201, P202, P280, P308 + P313, P405, P501 | |
| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects |
Handling Recommendations: Use personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area or under a fume hood. Avoid inhalation of vapor and direct contact with skin and eyes.
Experimental Applications and Protocols
The primary application of this compound is as an internal standard for the quantification of N-Methylacetamide in biological matrices using isotope dilution mass spectrometry (IDMS). N-Methylacetamide is a known metabolite of the widely used solvent N,N-Dimethylacetamide (DMAC).
General Workflow for Quantification of N-Methylacetamide in Urine
The following diagram illustrates a typical workflow for the analysis of N-Methylacetamide in urine samples using NMA-d7 as an internal standard.
Detailed Experimental Protocol: Quantification of NMA in Urine by LC-MS/MS
This protocol is a representative method for the use of NMA-d7 as an internal standard.
1. Materials and Reagents:
-
N-Methylacetamide (NMA) standard
-
This compound (NMA-d7) internal standard
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Urine samples
2. Preparation of Standard and Internal Standard Stock Solutions:
-
NMA Stock Solution (1 mg/mL): Accurately weigh 10 mg of NMA and dissolve in 10 mL of methanol.
-
NMA-d7 Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of NMA-d7 and dissolve in 10 mL of methanol.
-
NMA-d7 Working Solution (10 µg/mL): Dilute the NMA-d7 stock solution 1:100 with 50% methanol in water.
3. Preparation of Calibration Standards:
-
Prepare a series of calibration standards by spiking known concentrations of NMA into a control urine matrix.
-
To 100 µL of control urine, add the appropriate volume of NMA working solution to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Add 10 µL of the NMA-d7 working solution (10 µg/mL) to each calibration standard.
4. Sample Preparation:
-
To 100 µL of each urine sample, add 10 µL of the NMA-d7 working solution (10 µg/mL).
-
Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
5. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate NMA from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
NMA: Precursor ion > Product ion (e.g., m/z 74 > 59)
-
NMA-d7: Precursor ion > Product ion (e.g., m/z 81 > 63)
-
6. Data Analysis:
-
Integrate the peak areas for both NMA and NMA-d7.
-
Calculate the peak area ratio (NMA peak area / NMA-d7 peak area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of NMA in the unknown samples by interpolating their peak area ratios from the calibration curve.
Synthesis
While detailed synthesis protocols for this compound are proprietary to manufacturers, the synthesis of deuterated amides generally involves the use of deuterated starting materials. For NMA-d7, this could involve the reaction of a deuterated methylamine with a deuterated acetyl source.
The following diagram illustrates a plausible synthetic relationship.
Spectroscopic Data
Actual spectroscopic data for this compound is typically provided with the product by the supplier. Researchers should refer to the Certificate of Analysis for specific lot data. The expected mass spectrum would show a molecular ion peak at m/z 81. The NMR spectrum would be significantly different from the non-deuterated analog, with the absence of proton signals corresponding to the methyl and amide protons.
This guide provides a comprehensive overview of the technical information for this compound. For specific applications and troubleshooting, it is recommended to consult relevant scientific literature and the manufacturer's documentation.
References
N-Methylacetamide-d7 as a Peptide Model: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-methylacetamide (NMA) serves as a cornerstone model for the peptide bond, enabling fundamental research into protein structure, dynamics, and interactions. Its deuterated isotopologue, N-Methylacetamide-d7 (NMA-d7), where all seven hydrogen atoms are replaced by deuterium, is an invaluable tool for advanced spectroscopic and computational studies. This guide provides an in-depth analysis of the role of NMA-d7, detailing its application in vibrational and nuclear magnetic resonance spectroscopy, hydrogen bonding and solvation studies, and as a benchmark for computational models. By leveraging the isotopic effects of deuterium, NMA-d7 allows researchers to deconstruct complex systems, assign spectral features with high confidence, and probe the subtle dynamics that govern peptide and protein behavior.
The Foundational Role of N-Methylacetamide (NMA) in Peptide Science
The peptide bond (–CO–NH–) is the fundamental linkage of amino acids that forms the primary structure of proteins. Understanding its intrinsic properties is critical for elucidating protein folding, stability, and function. NMA is the simplest molecule containing a secondary amide group, making it an excellent minimalist model of the peptide backbone. It allows for the isolated study of the peptide linkage's structural and electronic properties without the complexity of amino acid side chains.
The significance of NMA-d7 (CD₃–CO–ND–CD₃) lies in the principles of isotopic labeling. The substitution of hydrogen (¹H) with deuterium (²H or D) introduces specific, predictable changes:
-
Mass Effect: Deuterium is approximately twice as heavy as hydrogen, which significantly alters the vibrational frequencies of bonds involving this atom (e.g., N-D vs. N-H). This is crucial for assigning bands in infrared and Raman spectroscopy.
-
NMR Effect: Deuterium has a different nuclear spin and gyromagnetic ratio than hydrogen. This causes ¹H NMR signals from deuterated positions to disappear and can alter the relaxation properties of nearby nuclei, simplifying spectra and enabling specific types of dynamic measurements.
These properties make NMA-d7 a powerful probe for isolating and understanding the contributions of specific subgroups to the overall spectroscopic and dynamic signature of the peptide bond.
Applications and Quantitative Data
Vibrational Spectroscopy (FTIR & Raman)
Vibrational spectroscopy is highly sensitive to the secondary structure of proteins. The "Amide" bands in an IR or Raman spectrum are key indicators of conformation. NMA is used to understand the precise origin of these bands.
-
Amide I (1600-1700 cm⁻¹): Arises primarily from the C=O stretching vibration. Its frequency is sensitive to hydrogen bonding, making it a reliable probe for secondary structure.
-
Amide II (1500-1600 cm⁻¹): A mix of N-H in-plane bending and C-N stretching. This band is highly sensitive to deuteration.
-
Amide III (1200-1300 cm⁻¹): A complex mode involving C-N stretching and N-H bending.
The use of NMA-d7 provides unambiguous assignment of these modes. When the N-H group is replaced by N-D, the Amide II band shifts dramatically, confirming the significant contribution of the N-H bend to this mode. Molecular dynamics simulations of NMA in D₂O have shown an ensemble averaged Amide I mode frequency shift of -78 cm⁻¹ compared to the gas phase, which aligns well with the experimental value of -81 cm⁻¹.[1][2]
Caption: Logical relationship of NMA-d7 as a peptide model.
Table 1: Comparison of Key Vibrational Frequencies (cm⁻¹) for NMA and N-deuterated NMA (NMAD)
| Vibrational Mode | Predominant Motion | NMA (in H₂O) | NMAD (in D₂O) | Effect of N-Deuteration |
| Amide I | C=O Stretch | ~1655 | ~1650 | Minor redshift |
| Amide II | N-H Bend + C-N Stretch | ~1565 | ~1450 | Significant redshift |
| Amide III | C-N Stretch + N-H Bend | ~1300 | ~950 | Significant redshift |
Note: Frequencies are approximate and can vary with solvent and phase. Data synthesized from multiple spectroscopic studies.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. In the context of peptides, NMA is a standard for understanding the chemical environment of the backbone.
Using NMA-d7 drastically simplifies the ¹H NMR spectrum. The signals corresponding to the two methyl groups (CH₃) and the amide proton (NH) are absent. This is particularly useful when studying the interaction of the peptide model with other non-deuterated molecules, as it removes spectral overlap and allows for the unambiguous observation of intermolecular effects, such as those detected in Saturation Transfer Difference (STD) or WaterLOGSY experiments.[5]
Table 2: Typical ¹H NMR Chemical Shifts (ppm) for NMA in CDCl₃
| Group | Chemical Shift (δ) | Multiplicity | Notes |
| CO-CH₃ | ~1.98 | Singlet | Signal is absent in NMA-d7. |
| N-CH₃ | ~2.79 | Doublet (due to coupling with N-H) | Signal is absent in NMA-d7. |
| N-H | ~6.4 | Broad Singlet | Signal is absent in NMA-d7. |
Note: Chemical shifts are approximate and depend on solvent and concentration. Data referenced from ChemicalBook.
Solvation and Hydrogen Bonding
The interaction of the peptide backbone with the surrounding solvent, particularly water, is a primary driver of protein folding. Molecular dynamics simulations frequently use NMA to model these crucial peptide-water hydrogen bond competitions. Studies have shown that NMA molecules tend to self-associate in aqueous solutions, even at low concentrations. The use of NMA-d7 in neutron scattering experiments can provide unique insights into the structure of the solvation shell, as hydrogen and deuterium scatter neutrons very differently.
Computational Chemistry
NMA is a benchmark molecule for the development and parameterization of molecular mechanics force fields (e.g., GROMOS, AMBER, CHARMM) used in protein simulations. Accurate reproduction of the thermodynamic and dynamic properties of liquid NMA is a key validation step for any new force field intended for protein studies. Calculations on NMA-d7, which predict the isotopic shifts in vibrational spectra, serve as a stringent test of the accuracy of the underlying quantum mechanical methods used to derive force field parameters.
Table 3: Selected Thermodynamic Properties of N-Methylacetamide
| Property | Value | Units |
| Heat of Vaporization (ΔvapH) | 59.6 | kJ/mol |
| Enthalpy of Fusion (ΔfusH) | 10.11 | kJ/mol |
| Hydration Free Energy (ΔG°hyd) | -40.6 | kJ/mol |
| Density (liquid @ 25°C) | 0.942 | g/cm³ |
Note: Data compiled from the NIST Chemistry WebBook and other sources.
Experimental Protocols
Protocol for FTIR Spectroscopic Analysis
-
Sample Preparation:
-
For liquid-phase analysis, dissolve a known concentration of NMA-d7 (e.g., 10-50 mM) in a suitable IR-transparent solvent (e.g., D₂O to avoid the strong H₂O absorption in the Amide I region, or a non-polar solvent like CCl₄).
-
For solid-state analysis, prepare a KBr pellet by mixing 1-2 mg of NMA-d7 with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
-
Instrumentation and Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquire a background spectrum of the pure solvent or an empty KBr pellet.
-
Place the sample in the beam path. For liquids, use a cell with CaF₂ or BaF₂ windows and a defined path length (e.g., 50-100 µm).
-
Collect the sample spectrum, typically by co-adding multiple scans (e.g., 64 or 128) to improve the signal-to-noise ratio, at a resolution of 2-4 cm⁻¹.
-
-
Data Processing:
-
Perform background subtraction using the previously collected reference spectrum.
-
If necessary, perform solvent subtraction for liquid samples.
-
Analyze the key Amide bands (I, II, III) by identifying peak positions. For quantitative analysis of secondary structure components, deconvolution or second-derivative analysis of the Amide I band can be performed.
-
Caption: Generalized workflow for FTIR analysis of NMA-d7.
Protocol for NMR Spectroscopic Analysis
-
Sample Preparation:
-
Dissolve 1-5 mg of NMA-d7 in 0.5-0.6 mL of a deuterated NMR solvent (e.g., CDCl₃, D₂O, Acetone-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved and free of particulate matter.
-
Add an internal reference standard (e.g., TMS), although referencing to the residual solvent peak is common.
-
-
Instrumentation and Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve high homogeneity.
-
-
Data Acquisition:
-
Acquire a standard ¹³C spectrum. Since ¹H signals are absent from NMA-d7, a ¹H spectrum will only show solvent and impurity peaks.
-
For interaction studies, acquire spectra (e.g., ¹H, HSQC, NOESY) of the binding partner in the absence and presence of NMA-d7 to observe chemical shift perturbations or intermolecular NOEs.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID).
-
Calibrate the chemical shift axis using the reference standard.
-
Integrate peaks and analyze chemical shifts and coupling constants.
-
Protocol for Molecular Dynamics (MD) Simulation
-
System Setup:
-
Obtain or build a 3D structure of NMA-d7.
-
Select a suitable force field (e.g., GROMOS, AMBER, CHARMM). Ensure parameters for the deuterated species are available or can be appropriately modified (primarily by adjusting atomic masses).
-
Place the NMA-d7 molecule in the center of a simulation box (e.g., cubic or triclinic) and solvate it with a chosen solvent model (e.g., TIP3P water, SPC/E).
-
-
Energy Minimization:
-
Perform energy minimization of the system using an algorithm like steepest descent followed by conjugate gradient to remove steric clashes and unfavorable contacts.
-
-
Equilibration:
-
Perform a short simulation in the NVT (constant Number of particles, Volume, and Temperature) ensemble to bring the system to the target temperature (e.g., 298 K). Use a thermostat like Nosé-Hoover or Langevin dynamics.
-
Perform a subsequent simulation in the NPT (constant Number of particles, Pressure, and Temperature) ensemble to adjust the system density to the target pressure (e.g., 1 atm). Use a barostat like Parrinello-Rahman.
-
-
Production Run:
-
Once the system is equilibrated (i.e., temperature, pressure, and density are stable), run the production simulation for the desired length of time (e.g., 100 ns or more) to collect trajectory data.
-
-
Analysis:
-
Analyze the resulting trajectory to calculate properties of interest, such as radial distribution functions (to study solvation structure), hydrogen bond lifetimes, diffusion coefficients, and time correlation functions for predicting vibrational spectra.
-
Caption: Standard workflow for an MD simulation of NMA-d7.
Conclusion
This compound is more than just a deuterated solvent; it is a precision tool for peptide and protein science. By simplifying complex spectra and providing a clean background for interaction studies, it enables researchers to probe the fundamental biophysics of the peptide bond with enhanced clarity. Its role extends from empirical spectroscopy to the validation of cutting-edge computational models, making it an indispensable compound in the toolkit of chemists, biochemists, and drug development professionals aiming to understand and manipulate the building blocks of life.
References
Solubility Profile of N-Methylacetamide-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-Methylacetamide-d7, a deuterated isotopologue of N-Methylacetamide (NMA). Due to its utility in various research and development applications, particularly as a solvent and in nuclear magnetic resonance (NMR) studies, a thorough understanding of its solubility is critical. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and illustrates a general workflow for this process.
Core Executive Summary
This compound, the deuterated form of N-Methylacetamide, is a polar amide. While specific quantitative solubility data for this compound is not extensively available in published literature, the solubility characteristics of its non-deuterated counterpart, N-Methylacetamide (NMA), serve as a strong proxy. Isotopic labeling with deuterium does not significantly alter the fundamental physicochemical properties that govern solubility. NMA is characterized as a versatile solvent, demonstrating miscibility with a wide range of polar and some non-polar organic solvents.[1][2] It is also soluble in water.[1][3]
Data Presentation: Solubility of N-Methylacetamide
Based on available data for the non-deuterated form, N-Methylacetamide, the following table summarizes its solubility in various common laboratory solvents.
| Solvent | Chemical Class | Solubility Description |
| Water | Protic, Polar | Soluble / Miscible[4] |
| Ethanol | Protic, Polar | Soluble / Miscible |
| Methanol | Protic, Polar | Soluble |
| Benzene | Aromatic, Non-polar | Soluble |
| Chloroform | Chlorinated | Soluble |
| Diethyl Ether | Ether | Soluble |
| Acetone | Ketone, Polar Aprotic | Soluble / Miscible |
| Petroleum Ether | Aliphatic, Non-polar | Insoluble |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide, Polar Aprotic | Expected to be soluble* |
*While direct solubility data in DMSO was not found, N-Methylacetamide's polar nature and the strong solvent properties of DMSO for amides suggest high solubility.
Experimental Protocols: Determining Solubility
The following is a generalized protocol for determining the solubility of a compound such as this compound in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.
Objective: To determine the solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent of interest
-
Analytical balance (accurate to at least 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Volumetric flasks
-
Pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.
-
Pipette a precise volume of the chosen solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved and the solution is saturated. The shaking ensures continuous mixing.
-
-
Separation of Undissolved Solute:
-
After equilibration, remove the vials from the shaker bath.
-
To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., 5000 rpm) for 15-20 minutes. This will form a pellet of the excess solid at the bottom of the vial.
-
-
Sample Preparation for Analysis:
-
Carefully pipette a known volume of the clear supernatant (the saturated solution) from each vial, being cautious not to disturb the solid pellet.
-
Transfer the supernatant to a volumetric flask and dilute it with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a calibrated HPLC or GC-MS method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
Using the concentration obtained from the analytical measurement and the dilution factor, calculate the concentration of this compound in the original saturated solution.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.
Caption: A flowchart of the experimental workflow for determining the solubility of a compound.
References
Methodological & Application
Application Notes and Protocols for N-Methylacetamide-d7 in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N-Methylacetamide-d7 (NMA-d7) in Nuclear Magnetic Resonance (NMR) spectroscopy. NMA-d7 serves as a valuable tool for studying the structure, dynamics, and interactions of biomolecules, particularly proteins and peptides. Its deuterated nature makes it an excellent solvent for minimizing solvent interference in ¹H NMR spectra, while its amide-containing structure provides a unique environment for specialized NMR experiments.
Key Applications of this compound in NMR Spectroscopy
This compound is primarily utilized in NMR studies for the following applications:
-
Hydrogen-Deuterium Exchange (HDX) Studies: NMA-d7 can act as a deuterium source and a non-aqueous solvent system for monitoring the exchange of labile amide protons in proteins and peptides. This provides insights into protein folding, stability, conformational changes, and ligand binding. By dissolving a protonated biomolecule in NMA-d7, the rate of amide proton exchange with the deuterated solvent can be monitored over time by observing the disappearance of amide proton signals in the ¹H NMR spectrum.
-
Protein Denaturation and Refolding Studies: The solvent properties of NMA can be modulated, for instance by mixing with water or other co-solvents, to induce and monitor protein denaturation and refolding processes by NMR. The use of NMA-d7 in such studies allows for clear observation of the protein signals without overwhelming solvent peaks.
-
Solvent for Poorly Soluble Peptides and Proteins: NMA is a good solvent for many peptides and proteins that have limited solubility in aqueous solutions. NMA-d7 provides a suitable medium for acquiring high-resolution NMR spectra of such challenging biomolecules.
-
Studies of Biomolecular Dynamics: By observing changes in chemical shifts, line widths, and relaxation parameters in NMA-d7, it is possible to probe the dynamic behavior of proteins and other biomolecules on a wide range of timescales.
Quantitative Data: NMR Spectral Properties of this compound
The following table summarizes the approximate ¹H and ¹³C NMR chemical shifts for the residual protons in this compound in commonly used NMR solvents. These values can be used for referencing and for identifying residual solvent peaks in spectra. Note that chemical shifts can be influenced by temperature, concentration, and the presence of other solutes.
| Solvent | Nucleus | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |
| CDCl₃ | ¹H (CD₃-CO-ND-CH D₂) | ~2.80 | Quintet | ~2.0 |
| ¹H (CH D₂-CO-ND-CD₃) | ~2.00 | Quintet | ~2.2 | |
| ¹³C (C D₃-CO-ND-CD₃) | ~170 | Singlet | - | |
| ¹³C (CD₃-C O-ND-CD₃) | ~25 | Septet | ~20 | |
| ¹³C (CD₃-CO-ND-C D₃) | ~27 | Septet | ~20 | |
| DMSO-d₆ | ¹H (CD₃-CO-ND-CH D₂) | ~2.60 | Quintet | ~1.9 |
| ¹H (CH D₂-CO-ND-CD₃) | ~1.85 | Quintet | ~2.1 | |
| ¹³C (C D₃-CO-ND-CD₃) | ~169 | Singlet | - | |
| ¹³C (CD₃-C O-ND-CD₃) | ~24 | Septet | ~21 | |
| ¹³C (CD₃-CO-ND-C D₃) | ~26 | Septet | ~21 |
Note: The chemical shifts for the residual protons in NMA-d7 are based on the shifts of the non-deuterated N-Methylacetamide and the expected multiplicity due to deuterium coupling. The J-coupling constants are typical values for H-D coupling. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: General Sample Preparation for Protein NMR in this compound
This protocol outlines the steps for preparing a protein sample for NMR analysis using this compound as the solvent.
Materials:
-
Lyophilized protein of interest
-
This compound (≥99.5% D)
-
NMR tubes (high-quality, clean)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge (optional)
Procedure:
-
Determine the required sample concentration. For most protein NMR experiments, a concentration range of 0.1 to 1.0 mM is suitable. Higher concentrations generally lead to better signal-to-noise ratios.
-
Calculate the required amount of protein and NMA-d7. Based on the desired concentration and a final sample volume of 500-600 µL for a standard 5 mm NMR tube.
-
Weigh the lyophilized protein directly into a clean, dry microcentrifuge tube.
-
Add the calculated volume of this compound to the microcentrifuge tube containing the protein.
-
Gently vortex the sample to facilitate dissolution. Avoid vigorous shaking to prevent protein denaturation or aggregation. Sonication in a water bath for short periods can also aid in dissolution.
-
Visually inspect the sample for clarity. If any particulate matter is present, centrifuge the sample at a high speed (e.g., >13,000 x g) for 5-10 minutes to pellet the insoluble material.
-
Carefully transfer the clear supernatant into a clean, labeled NMR tube.
-
Cap the NMR tube securely and wipe the outside with a lint-free tissue.
-
The sample is now ready for NMR analysis.
Protocol 2: Hydrogen-Deuterium Exchange (HDX) NMR of a Protein using this compound
This protocol describes a typical HDX-NMR experiment to monitor the exchange of amide protons of a protein with deuterium from the NMA-d7 solvent.
Materials:
-
Protonated, lyophilized protein of interest
-
This compound (≥99.5% D)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare the protein sample in NMA-d7 following Protocol 1. The timing of the experiment begins as soon as the protein is dissolved in the deuterated solvent.
-
Immediately place the NMR tube in the spectrometer.
-
Acquire a series of ¹H-¹⁵N HSQC spectra over time. The time intervals between spectra should be chosen based on the expected exchange rates. For fast-exchanging protons, spectra should be acquired every few minutes. For slower exchange, the time between spectra can be hours or even days.
-
Process and analyze the NMR data. The intensity of the amide proton cross-peaks in the HSQC spectra will decrease over time as the protons are replaced by deuterium.
-
Fit the decay of the peak intensities to an exponential function to determine the exchange rate for each individual amide proton. The exchange rate constant (k_ex) can be calculated using the equation: I(t) = I₀ * exp(-k_ex * t), where I(t) is the intensity at time t, and I₀ is the initial intensity.
Visualizations
Caption: Workflow for a Hydrogen-Deuterium Exchange NMR experiment using this compound.
Caption: Logical relationship between protonation state and NMR signal in an HDX experiment.
Application Notes and Protocols for Neutron Diffraction Studies Using N-Methylacetamide-d7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N-Methylacetamide-d7 (NMA-d7) in neutron diffraction studies for the investigation of hydrogen bonding, hydration dynamics, and the structural properties of peptide-like molecules. NMA serves as a crucial model system for the peptide bond, the fundamental linkage in proteins. The use of its deuterated analogue, NMA-d7, is paramount in neutron scattering experiments to minimize incoherent scattering from hydrogen atoms and to leverage the significant contrast in neutron scattering length between hydrogen and deuterium. This allows for the unambiguous determination of atomic positions and intermolecular interactions, providing invaluable insights for structural biology and drug development.
Core Applications
This compound is primarily employed in neutron diffraction studies to:
-
Elucidate Hydrogen Bonding Networks: Precisely determine the geometry and strength of hydrogen bonds in a model peptide system.
-
Investigate Hydration Shell Structures: Characterize the arrangement of water molecules around a peptide bond, crucial for understanding protein folding and stability.
-
Analyze the Structure of Liquid Amides: Understand the short-range order and intermolecular interactions in the liquid state of a peptide-like molecule.
-
Validate and Refine Computational Models: Provide high-resolution experimental data for the validation and parameterization of molecular dynamics simulations and density functional theory (DFT) calculations.
Quantitative Data Summary
The following table summarizes key structural parameters for N-Methylacetamide in various environments as determined by neutron diffraction and complementary techniques. These values are critical for understanding the intermolecular interactions of the peptide bond.
| Parameter | System | Temperature (K) | Pressure | Value | Reference |
| N···O distance | Liquid NMA | 308-383 | Atmospheric | Increases with temperature | [1] |
| D···O distance | Liquid NMA | 308-383 | Atmospheric | Increases with temperature | [1] |
| N-H bond length | Crystalline NMA | 250 | Atmospheric | 1.025(17) Å | [2] |
| H···O distance | Crystalline NMA | 250 | Atmospheric | 1.856(14) Å | [2] |
| Coordination Number | trans-NMA-3D₂O complex | 308 | Atmospheric | 2 water molecules to C=O, 1 to N-H | [3] |
Experimental Protocols
Sample Preparation Protocol for Liquid NMA-d7
This protocol outlines the preparation of a pure liquid NMA-d7 sample for neutron diffraction.
Materials:
-
This compound (CD₃CONDCD₃, ≥98% isotopic purity)
-
Anhydrous solvent (e.g., deuterated chloroform) for cleaning
-
Vanadium or titanium alloy sample holder (cylindrical)
-
Glove box with an inert atmosphere (e.g., argon or nitrogen)
-
Ultrasonic bath
-
Pipettes and appropriate sealing materials
Procedure:
-
Sample Holder Cleaning: Thoroughly clean the sample holder with an anhydrous solvent in an ultrasonic bath to remove any contaminants. Dry the holder under vacuum.
-
Inert Atmosphere Transfer: Transfer the cleaned and dried sample holder and the sealed NMA-d7 container into a glove box with an inert and dry atmosphere to prevent contamination from atmospheric water.
-
Sample Loading: Carefully open the NMA-d7 container and, using a clean pipette, transfer the required volume of the liquid into the sample holder. The required volume will depend on the specific design of the sample holder and the neutron beam dimensions.
-
Sealing: Securely seal the sample holder using an appropriate cap or sealing mechanism designed to be vacuum-tight and resistant to the experimental conditions (temperature and pressure).
-
Quality Control: After removing the sample holder from the glove box, perform a leak test to ensure a proper seal.
-
Storage and Transport: Store the sealed sample in a desiccator until the experiment. Transport the sample to the neutron diffraction facility in a sealed container.
Neutron Diffraction Measurement Protocol for Liquid Samples
This protocol provides a generalized procedure for performing a neutron diffraction experiment on a liquid sample, such as NMA-d7.
Equipment:
-
Neutron diffractometer suitable for liquid and amorphous materials (e.g., a time-of-flight or constant wavelength instrument).
-
Sample environment equipment (e.g., cryostat, furnace, pressure cell) as required for the experiment.
-
Data acquisition system.
Procedure:
-
Instrument Setup:
-
Select the appropriate instrument configuration (e.g., incident wavelength or wavelength range, detector angles) to cover the desired momentum transfer (Q) range. For liquid structures, a wide Q-range is desirable.
-
Calibrate the instrument using a standard sample (e.g., a vanadium rod for intensity normalization).
-
-
Sample Mounting: Mount the sealed sample holder onto the sample stage of the diffractometer. If using a sample environment, ensure proper thermal contact and accurate temperature/pressure measurement.
-
Data Collection Sequence:
-
Empty Instrument Run: Collect a diffraction pattern of the empty instrument to measure background scattering.
-
Empty Container Run: Collect a diffraction pattern of the empty, sealed sample holder to measure the scattering from the container material.
-
Sample Run: Collect the diffraction pattern of the NMA-d7 sample in its container. Data collection times will vary depending on the neutron flux, sample size, and desired statistical accuracy, but can range from several hours to a full day.
-
Vanadium Run: Collect a diffraction pattern from a standard vanadium sample of the same dimensions as the NMA-d7 sample for data normalization.
-
-
Data Monitoring: Monitor the data acquisition in real-time to check for any experimental issues.
Data Analysis Protocol
This protocol outlines the steps to process the raw neutron diffraction data to obtain structural information.
Software:
-
Instrument-specific data reduction and analysis software.
-
Software for pair distribution function analysis (e.g., Gudrun, PDFgetX).
Procedure:
-
Data Reduction:
-
Correct the raw data from the sample run for background scattering by subtracting the empty instrument and empty container data.
-
Normalize the corrected data using the vanadium scan to account for detector efficiencies and the incident neutron flux spectrum.
-
Correct for absorption and multiple scattering effects.
-
-
Structure Factor Calculation:
-
The fully corrected data yields the total scattering structure factor, S(Q).
-
-
Pair Distribution Function (PDF) Calculation:
-
Perform a Fourier transform of the S(Q) to obtain the pair distribution function, g(r). The g(r) provides information about the probability of finding another atom at a distance r from a reference atom.
-
-
Structural Modeling:
-
Analyze the peaks in the g(r) to determine characteristic interatomic distances, such as hydrogen bond lengths (N-D···O) and coordination numbers.
-
Compare the experimental S(Q) and g(r) with theoretical functions calculated from structural models. Refine the models to achieve the best fit to the experimental data. This can be done using techniques like Empirical Potential Structure Refinement (EPSR) or by comparing with DFT and MD simulations.
-
Visualizations
Experimental Workflow for Neutron Diffraction of NMA-d7
Caption: Experimental workflow for NMA-d7 neutron diffraction.
Intermolecular Interactions of N-Methylacetamide
Caption: N-Methylacetamide intermolecular hydrogen bonding.
References
Application Note: High-Throughput Quantification of N-Methylacetamide in Biological Matrices using N-Methylacetamide-d7 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Methylacetamide (NMA) is an organic solvent and a metabolite of N,N-dimethylacetamide (DMAC), a compound widely used in industrial applications.[1][2] Monitoring NMA levels in biological matrices is crucial for assessing exposure and understanding its toxicokinetics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for the quantification of small molecules like NMA in complex biological fluids such as urine and plasma.[1][2][3]
The use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise quantification in LC-MS/MS analyses. These standards compensate for variability introduced during sample preparation, injection, and ionization. N-Methylacetamide-d7, a deuterated analog of NMA, serves as an ideal internal standard due to its similar physicochemical properties and co-elution with the analyte, while being distinguishable by its mass-to-charge ratio (m/z). This application note provides a detailed protocol for the quantification of NMA in biological matrices using this compound as an internal standard.
Principle of the Method
The method employs isotope dilution mass spectrometry. A known concentration of the internal standard, this compound, is spiked into the biological sample containing the analyte, N-Methylacetamide. Following sample preparation, the extract is subjected to LC-MS/MS analysis. The analyte and the internal standard are separated chromatographically and detected by multiple reaction monitoring (MRM). The ratio of the analyte peak area to the internal standard peak area is used to calculate the concentration of the analyte in the sample, effectively correcting for any sample loss or matrix effects.
Materials and Reagents
| Reagent/Material | Grade | Source |
| N-Methylacetamide (NMA) | Analytical Standard | Commercially Available |
| This compound (NMA-d7) | ≥98 atom % D | Commercially Available |
| Formic Acid | LC-MS Grade | Commercially Available |
| Methanol | LC-MS Grade | Commercially Available |
| Water | LC-MS Grade | In-house purification or commercially available |
| Blank Human Urine/Plasma | - | BioIVT or other certified vendor |
Experimental Protocols
Preparation of Stock and Working Solutions
-
NMA Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-Methylacetamide and dissolve it in 10 mL of methanol.
-
NMA-d7 Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
NMA Working Solutions: Prepare a series of working solutions by serially diluting the NMA stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
NMA-d7 Internal Standard Working Solution (1 µg/mL): Dilute the NMA-d7 stock solution with a 50:50 mixture of methanol and water.
Sample Preparation
The following protocol is a general guideline and may require optimization based on the specific biological matrix.
For Urine Samples:
-
Thaw frozen urine samples at room temperature and centrifuge at 3000 rpm for 10 minutes to remove any particulate matter.
-
In a clean microcentrifuge tube, combine 100 µL of the urine supernatant, 890 µL of 0.1% formic acid in water, and 10 µL of the 1 µg/mL NMA-d7 internal standard working solution.
-
Vortex the mixture for 10 seconds.
-
Transfer the sample to an autosampler vial for LC-MS/MS analysis.
For Plasma Samples:
-
Protein Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the 1 µg/mL NMA-d7 internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 99% Water with 0.1% Formic Acid: 1% Methanol with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters are based on a typical LC-MS/MS system and may need to be optimized for different instruments.
Liquid Chromatography (LC) System:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 150 mm, 2 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 1% B for 0.1-10 min, 1-50% B over 10-15 min, 50% B for 15-17 min, 1% B for 17-24 min |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 1 µL |
| Column Temperature | 40°C |
Tandem Mass Spectrometry (MS/MS) System:
| Parameter | Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Interface Voltage | 4.5 kV |
| Interface Temperature | 350°C |
| Desolvation Line Temp. | 250°C |
| Nebulizer Gas Flow | 3.0 L/min |
| Drying Gas Flow | 15.0 L/min |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Methylacetamide (NMA) | 74.3 | 43.0 | Optimized for instrument |
| This compound (NMA-d7) | 81.3 | 46.0 | Optimized for instrument |
Note: The precursor ion for NMA-d7 is calculated based on its molecular weight of 80.14 g/mol and the addition of a proton in positive ESI mode. The product ion is predicted based on a similar fragmentation pattern to NMA.
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of NMA to NMA-d7 against the concentration of the NMA calibration standards. A linear regression with a weighting factor of 1/x is typically used.
-
Quantification: The concentration of NMA in the biological samples is determined from the calibration curve using the measured peak area ratio of NMA to NMA-d7.
Method Validation Parameters
The following table summarizes typical performance characteristics of a validated LC-MS/MS method for NMA quantification in urine, adapted from a similar study.
| Parameter | Result |
| Linear Dynamic Range | 0.05 - 5 mg/L |
| Correlation Coefficient (r) | ≥0.999 |
| Limit of Detection (LOD) | 0.05 mg/L |
| Within-Run Accuracy | 96.5% - 109.6% |
| Within-Run Precision (RSD) | 3.43% - 10.31% |
Visualization of Experimental Workflow
Caption: Experimental workflow for NMA quantification.
Logical Relationship of Internal Standard Method
Caption: Role of the internal standard in mitigating variability.
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of N-Methylacetamide in biological matrices using this compound as an internal standard with LC-MS/MS. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and other sources of analytical variability, thereby ensuring high accuracy and precision. The detailed protocols and methodologies presented can be adapted and validated by researchers for reliable biomonitoring and pharmacokinetic studies of N-Methylacetamide.
References
- 1. Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Methylacetamide-d7 in Protein Folding Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of N-Methylacetamide-d7 (NMA-d7), a deuterated analog of the peptide bond model compound N-methylacetamide, in the investigation of protein folding, dynamics, and stability. The protocols focus on Nuclear Magnetic Resonance (NMR) spectroscopy-based hydrogen-deuterium exchange (HDX) experiments, a powerful technique for probing the structure and conformational changes of proteins at the residue level.
Introduction
N-Methylacetamide (NMA) serves as a fundamental model for the peptide bond in proteins. Its deuterated isotopolog, this compound, is a valuable tool in protein folding studies, primarily in NMR-based hydrogen-deuterium exchange experiments. By selectively introducing deuterium, NMA-d7 allows researchers to monitor the exchange rates of amide protons in a protein, providing insights into their solvent accessibility and involvement in hydrogen bonding. This data is critical for understanding protein stability, folding pathways, and the effects of ligands or mutations.
Key Applications
-
Monitoring Protein Folding and Unfolding: Tracking the rate of amide proton exchange as a protein folds or unfolds provides information about the formation and disruption of secondary and tertiary structures.
-
Mapping Protein Stability: Identifying regions of a protein with slow-exchanging amide protons can pinpoint the most stable structural elements.
-
Characterizing Protein-Ligand Interactions: Changes in amide proton exchange rates upon ligand binding can reveal binding sites and conformational changes.
-
Investigating Protein Dynamics: The exchange rates of amide protons are sensitive to local and global protein dynamics, offering a window into the flexibility of different protein regions.
Experimental Protocols
Protocol 1: Amide Proton Hydrogen-Deuterium Exchange Monitored by ¹H-¹⁵N HSQC NMR
This protocol describes the use of NMA-d7 as a component in a deuterated buffer system to monitor the hydrogen-deuterium exchange of a ¹⁵N-labeled protein.
Materials:
-
¹⁵N-labeled protein of interest
-
This compound (NMA-d7)
-
Deuterium oxide (D₂O, 99.9%)
-
Protonated buffer components (e.g., phosphate, Tris)
-
Lyophilizer
-
NMR spectrometer equipped with a cryoprobe
-
NMR tubes
Procedure:
-
Protein Preparation:
-
Prepare a concentrated stock solution of the ¹⁵N-labeled protein in a protonated buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 7.0).
-
Lyophilize the protein sample to a dry powder. This removes all water.
-
-
Preparation of Deuterated Buffer with NMA-d7:
-
Prepare the desired buffer in 100% D₂O. For example, for a phosphate buffer, dissolve the sodium phosphate salts in D₂O to the final concentration.
-
Adjust the pD of the buffer using DCl or NaOD. Note that pD = pH meter reading + 0.4.
-
Add this compound to the deuterated buffer to the desired final concentration. The concentration of NMA-d7 may be varied to study its effect as a co-solvent or mild denaturant.
-
-
Initiation of Hydrogen-Deuterium Exchange:
-
Rapidly dissolve the lyophilized ¹⁵N-labeled protein powder in the deuterated buffer containing NMA-d7 at the desired temperature. This initiates the exchange of amide protons with deuterons from the solvent.
-
-
NMR Data Acquisition:
-
Immediately transfer the sample to a pre-cooled NMR tube and place it in the NMR spectrometer.
-
Acquire a series of ¹H-¹⁵N HSQC spectra over time. The first spectrum should be acquired as quickly as possible to capture the most rapidly exchanging protons.
-
The time points for subsequent spectra should be chosen to adequately sample the decay of the amide proton signals.
-
-
Data Analysis:
-
Process the series of ¹H-¹⁵N HSQC spectra.
-
For each assigned amide resonance, measure the peak intensity or volume as a function of time.
-
Fit the decay of each peak to a single exponential function to determine the exchange rate constant (k_ex) for that specific amide proton.
-
Quantitative Data Presentation:
The measured exchange rates for each amide proton can be summarized in a table.
| Residue Number | Amino Acid | Exchange Rate (k_ex) (s⁻¹) |
| 10 | Gly | 0.5 |
| 11 | Ala | 0.2 |
| 12 | Val | 0.01 |
| ... | ... | ... |
Signaling Pathways and Experimental Workflows
Caption: Workflow for Amide Proton H/D Exchange NMR.
NMA-d7 as a Denaturant in Protein Stability Studies
N-Methylacetamide can also be used as a chemical denaturant to study protein stability. While not as potent as urea or guanidinium chloride, it can be used to probe the stability of marginally stable proteins or to study the effects of milder denaturing conditions. By using NMA-d7, the impact of the denaturant on the protein can be monitored alongside hydrogen exchange experiments.
Protocol 2: Chemical Denaturation Monitored by Circular Dichroism (CD) Spectroscopy
Materials:
-
Purified protein of interest
-
This compound
-
Buffer (e.g., phosphate buffer)
-
CD Spectropolarimeter
Procedure:
-
Prepare a series of NMA-d7 solutions in the desired buffer with increasing concentrations of NMA-d7 (e.g., 0 M to 8 M).
-
Add a constant amount of protein to each NMA-d7 solution.
-
Equilibrate the samples at the desired temperature.
-
Measure the CD spectrum of each sample, typically in the far-UV region (190-250 nm) to monitor changes in secondary structure.
-
Plot the CD signal at a specific wavelength (e.g., 222 nm for alpha-helical content) as a function of NMA-d7 concentration.
-
Fit the data to a two-state unfolding model to determine the midpoint of the denaturation transition (Cm) and the free energy of unfolding (ΔG°).
Quantitative Data Presentation:
| Denaturant | Cm (M) | ΔG° (kcal/mol) |
| NMA-d7 | 4.5 | 3.2 |
| Urea | 6.0 | 5.8 |
Caption: NMA-d7 induced protein denaturation.
Conclusion
This compound is a versatile tool for researchers studying protein folding and dynamics. The protocols outlined above provide a starting point for utilizing this deuterated compound in NMR and CD spectroscopy experiments. By carefully designing experiments and analyzing the resulting quantitative data, scientists can gain valuable insights into the complex processes that govern protein structure and function.
Application Notes and Protocols for N-Methylacetamide-d7 in Peptide Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylacetamide-d7 (NMA-d7) is a deuterated analog of N-methylacetamide, a molecule widely recognized as a simple and effective model for the peptide bond.[1][2][3] Its structural similarity to the peptide backbone makes NMA-d7 a compelling, albeit specialized, solvent for the analysis of peptides, particularly those that are hydrophobic or prone to aggregation in common solvents.[4][5] The deuterium labeling of NMA-d7 renders it nearly transparent in ¹H NMR spectroscopy, allowing for the unobstructed observation of peptide proton signals. This application note provides an overview of the potential uses of NMA-d7 in peptide analysis, along with detailed protocols for its application in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. Its high boiling point and polarity make it a suitable solvent for a range of peptides.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Linear Formula | CD₃COND(CD₃) |
| Molecular Weight | 80.14 g/mol |
| CAS Number | 3669-74-7 |
| Isotopic Purity | ≥98 atom % D |
| Melting Point | 26-28 °C |
| Boiling Point | 204-206 °C |
| Density | 1.05 g/mL at 25 °C |
| Refractive Index | n20/D 1.429 |
| Appearance | Colorless solid or liquid |
| Solubility | Soluble in water, ethanol, chloroform |
Applications in Peptide Analysis
NMR Spectroscopy of Hydrophobic and Aggregating Peptides
Application: Conventional NMR studies of peptides are often conducted in aqueous solutions or solvents like DMSO-d6. However, hydrophobic peptides or those with a high propensity for self-association can yield poor quality spectra due to aggregation and low solubility. NMA-d7 offers a unique solvent environment that mimics the interior of a folded protein, potentially disrupting peptide-peptide aggregation and improving solubility.
Principle: By solvating the peptide in a medium that resembles the peptide backbone, intermolecular hydrogen bonding between peptide molecules may be reduced, favoring interactions with the solvent. This can lead to sharper NMR signals and a more detailed structural analysis.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Studies
Application: While not a conventional solvent for the exchange reaction itself (which typically uses D₂O), NMA-d7 could be employed in specialized HDX-MS workflows. For instance, it could be used as a component of the quenching buffer or the mobile phase in liquid chromatography to maintain the solubility of hydrophobic peptide fragments after digestion.
Principle: In HDX-MS, the rate of deuterium uptake by backbone amide protons provides information on solvent accessibility and protein dynamics. Maintaining peptide solubility throughout the workflow is critical for accurate analysis. The properties of NMA-d7 may help in the recovery and analysis of challenging peptide fragments that are otherwise lost during the process.
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis of a Hydrophobic Peptide in this compound
Objective: To acquire high-resolution 1D and 2D NMR spectra of a hydrophobic peptide to facilitate structural elucidation.
Materials:
-
Lyophilized hydrophobic peptide
-
This compound (NMA-d7), ≥98 atom % D
-
NMR tubes (5 mm)
-
Vortex mixer
-
Pipettes
Methodology:
-
Peptide Dissolution:
-
Allow the lyophilized peptide and NMA-d7 to equilibrate to room temperature to prevent condensation.
-
In a clean, dry microcentrifuge tube, add a precisely weighed amount of the peptide (typically 1-5 mg for a 1-5 mM sample concentration).
-
Add the required volume of NMA-d7 to achieve the target concentration (e.g., 500 µL).
-
Gently vortex the sample until the peptide is fully dissolved. Sonication may be used sparingly if necessary.
-
-
Sample Preparation for NMR:
-
Filter the peptide solution into a clean, dry 5 mm NMR tube using a syringe filter to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock and shim the spectrometer on the deuterium signal of NMA-d7.
-
Acquire a 1D ¹H spectrum to assess the sample concentration and spectral quality.
-
Set up and acquire 2D NMR experiments such as TOCSY and NOESY to facilitate resonance assignment and structural analysis. A standard set of parameters is provided in Table 2.
-
Table 2: Illustrative NMR Acquisition Parameters for a Peptide in NMA-d7
| Parameter | 1D ¹H | 2D TOCSY | 2D NOESY |
| Pulse Program | zgpr | mlevphpr | noesygpph |
| Transmitter Frequency Offset | Centered on water resonance | Centered on water resonance | Centered on water resonance |
| Spectral Width | 16 ppm | 12 ppm | 12 ppm |
| Number of Scans | 64 | 16 | 32 |
| Mixing Time | N/A | 80 ms | 200 ms |
| Temperature | 298 K | 298 K | 298 K |
Protocol 2: Sample Preparation for Mass Spectrometry of a Hydrophobic Peptide using this compound as a Co-solvent
Objective: To prepare a hydrophobic peptide for analysis by LC-MS, using NMA-d7 to improve solubility and recovery.
Materials:
-
Lyophilized hydrophobic peptide
-
This compound (NMA-d7)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Ultrapure water
-
LC-MS vials
Methodology:
-
Stock Solution Preparation:
-
Dissolve the hydrophobic peptide in a small amount of NMA-d7 to create a concentrated stock solution (e.g., 1 mg/mL).
-
-
Working Solution Preparation:
-
Dilute the stock solution with a compatible mobile phase, for example, 95:5 water:acetonitrile with 0.1% formic acid. The final concentration of NMA-d7 should be minimized to avoid interference with the chromatography and ionization, typically less than 5%.
-
Vortex the working solution thoroughly.
-
-
LC-MS Analysis:
-
Transfer the working solution to an LC-MS vial.
-
Inject the sample onto a reverse-phase column (e.g., C18).
-
Elute the peptide using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Detect the peptide using an appropriate mass spectrometer.
-
Table 3: Illustrative Quantitative Data for a Hypothetical Peptide Analyzed by LC-MS
| Peptide Sequence | Solvent System | Theoretical m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Retention Time (min) |
| GGVLIVAG | 5% NMA-d7 in 50% ACN/H₂O | 727.48 | 727.49 | 15.2 |
| VLVLVAAG | 5% NMA-d7 in 50% ACN/H₂O | 755.51 | 755.52 | 18.5 |
| AGILVAGG | 50% ACN/H₂O (Control) | 685.45 | 685.46 | 12.8 |
Visualizations
Caption: Logical workflow for solvent selection in peptide analysis.
Caption: Workflow for NMR analysis of peptides in NMA-d7.
References
Application Notes and Protocols for Studying Hydrogen Bonding in N-Methylacetamide-d7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of key techniques for characterizing hydrogen bonds in N-Methylacetamide-d7 (NMA-d7), a deuterated isotopologue of N-Methylacetamide (NMA). NMA is a fundamental model compound for the peptide bond in proteins, and studying its hydrogen bonding characteristics is crucial for understanding protein structure, folding, and interactions. The use of NMA-d7 can be advantageous in certain spectroscopic techniques by minimizing the signal from non-amide protons.
Spectroscopic Techniques
Spectroscopic methods are powerful tools for probing the vibrational and electronic environment of molecules, providing indirect yet sensitive measures of hydrogen bonding.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is highly sensitive to changes in bond strength and molecular environment caused by hydrogen bonding. The amide I (primarily C=O stretch), amide II (N-H bend and C-N stretch), and amide A (N-H stretch) bands are particularly informative.[1][2]
Key Observations:
-
Amide I Band (around 1655 cm⁻¹): The C=O stretching frequency is sensitive to hydrogen bonding at the carbonyl oxygen. Hydrogen bond formation typically leads to a red shift (lower frequency) of this band.[1]
-
Amide A Band (N-H stretch, around 3294 cm⁻¹): This band shows a significant red shift and broadening upon hydrogen bonding at the N-H group.[1] The splitting of this band can be attributed to strong intermolecular hydrogen bonding.[1]
-
Temperature and Pressure Effects: Changes in temperature and pressure can alter the hydrogen bond network. For instance, the amide I band in Raman spectra blue-shifts with increasing temperature (weakened hydrogen bonding) and red-shifts with increasing pressure (enhanced hydrogen bonding).
Quantitative Data: Vibrational Frequencies of N-Methylacetamide
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Theoretical (HF) (cm⁻¹) | Assignment |
| Amide A | 3294, 3100 | - | - | N-H Stretch |
| Amide I | 1655 | 1663 | 1658 | C=O Stretch |
| Amide II | 1563 | - | 1529 | C-N-H Bending |
| Amide III | 1299 | 1306 | 1285 | C-N-H Bending |
| Amide VI | 629 | 630 | 618 | Out-of-plane N-H wag |
Note: Data is for N-Methylacetamide. Frequencies for NMA-d7 will differ, particularly for modes involving hydrogen/deuterium motion.
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
For liquid samples, a thin film can be prepared between two KBr or NaCl plates.
-
For solid samples, a KBr pellet can be prepared by mixing a small amount of NMA-d7 with dry KBr powder and pressing it into a transparent disk.
-
For solution studies, use a suitable IR-transparent solvent and a liquid cell with a known path length.
-
-
Instrumentation:
-
Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or solvent-filled cell).
-
Record the sample spectrum.
-
The final spectrum is obtained by subtracting the background from the sample spectrum.
-
Typically, multiple scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is often sufficient.
-
-
Data Analysis:
-
Identify the key amide bands (I, II, A, etc.).
-
Analyze the peak positions, shapes, and intensities to infer the extent and nature of hydrogen bonding.
-
Experimental Workflow for Vibrational Spectroscopy
Caption: Workflow for studying NMA-d7 hydrogen bonding using FT-IR/Raman.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying hydrogen bonding through changes in the chemical shifts of the nuclei involved. ¹H, ¹⁵N, and ¹⁷O NMR are particularly useful.
Key Observations:
-
¹H NMR: The chemical shift of the amide proton is highly sensitive to its involvement in a hydrogen bond. Hydrogen bond formation deshields the proton, causing a downfield shift in its resonance frequency.
-
¹⁵N and ¹⁷O NMR: The chemical shifts of the nitrogen and oxygen atoms in the amide group are also affected by hydrogen bonding. Density functional theory (DFT) calculations can be used to correlate these NMR parameters with the strength and geometry of the hydrogen bonds.
-
Quantitative Analysis: The magnitude of the change in chemical shift (Δδ) can be correlated with the strength of the hydrogen bond accepting ability of a molecule.
Quantitative Data: Hydrogen Bond Effects on NMR Parameters
| Nucleus | Effect of H-Bonding | Typical Observation |
| ¹H (Amide) | Deshielding | Downfield shift |
| ¹⁵N | Shielding/Deshielding | Changes in chemical shift |
| ¹⁷O | Shielding/Deshielding | Changes in chemical shift |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve a known concentration of NMA-d7 in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a known concentration of a hydrogen bond acceptor or donor to study intermolecular interactions.
-
Use a standard NMR tube.
-
-
Instrumentation:
-
Use a high-field NMR spectrometer.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure proper shimming to obtain high-resolution spectra.
-
Reference the spectrum to an internal standard (e.g., TMS).
-
-
Data Analysis:
-
Measure the chemical shift of the amide proton resonance.
-
Compare the chemical shift in the presence and absence of hydrogen bonding partners or under different conditions (e.g., temperature, concentration).
-
Correlate the change in chemical shift with the extent of hydrogen bonding.
-
Logical Diagram for NMR Analysis of H-Bonding
Caption: Logic for quantifying H-bonding in NMA-d7 using ¹H NMR.
Neutron Diffraction
Neutron diffraction is a powerful technique for directly locating the positions of hydrogen (or deuterium) atoms, providing precise geometric information about hydrogen bonds.
Key Observations:
-
Direct Localization of Deuterons: Unlike X-ray diffraction, where electron density is mapped, neutron diffraction maps nuclear positions. Since deuterium has a large neutron scattering cross-section, its position can be determined with high accuracy.
-
Precise Bond Geometry: This technique allows for the precise measurement of N-D and D···O distances and the N-D···O angle, which are critical parameters for defining a hydrogen bond.
-
Hydration Studies: Neutron diffraction with isotopic substitution (H/D) is particularly useful for studying the hydration of NMA, revealing details of hydrogen bonding between the peptide model and water molecules at both the carbonyl oxygen and amide hydrogen sites.
Quantitative Data: Hydrogen Bond Geometry from Neutron Diffraction
| Parameter | Description | Typical Value (Å or °) |
| d(N-D) | Covalent bond length | ~1.0 Å |
| d(D···O) | Hydrogen bond length | ~1.8 - 2.0 Å |
| d(N···O) | Donor-acceptor distance | ~2.8 - 3.0 Å |
| ∠(N-D···O) | Hydrogen bond angle | > 150° |
Note: Values are typical for N-H···O hydrogen bonds and are based on data for NMA.
Experimental Protocol: Single-Crystal Neutron Diffraction
-
Sample Preparation:
-
Grow large single crystals of NMA-d7 (typically > 0.5 mm³). This is often the most challenging step.
-
Mount the crystal on a goniometer head.
-
-
Instrumentation:
-
Use a single-crystal neutron diffractometer at a research reactor or spallation source.
-
Data is often collected at cryogenic temperatures to reduce thermal motion.
-
-
Data Collection:
-
The crystal is rotated in the neutron beam, and the diffraction pattern is recorded on a detector.
-
A full dataset consists of reflections collected over a wide range of crystal orientations. Data collection can take several days.
-
-
Data Analysis:
-
The diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.
-
The crystal structure is solved and refined using specialized software to yield the atomic coordinates, including those of the deuterium atoms.
-
From the refined structure, precise hydrogen bond geometries can be calculated.
-
Experimental Workflow for Neutron Diffraction
Caption: Workflow for NMA-d7 H-bond analysis via neutron diffraction.
Thermodynamic Methods
Calorimetry can be used to measure the enthalpy changes associated with the formation and disruption of hydrogen bonds, providing thermodynamic parameters that quantify their strength.
Key Observations:
-
Enthalpy of Dissociation: The enthalpy of dissociation of NMA dimers or oligomers in different solvents can be determined, which reflects the energy required to break the intermolecular hydrogen bonds.
-
Solvent Effects: The strength of hydrogen bonds is highly dependent on the solvent environment. Calorimetric studies in various polar and non-polar solvents can elucidate the role of the solvent in modulating these interactions.
Quantitative Data: Thermodynamic Parameters
| Parameter | Description |
| ΔH | Enthalpy change of hydrogen bond formation/dissociation |
| K | Equilibrium constant for association/dissociation |
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Prepare a solution of NMA-d7 in the desired solvent to be placed in the sample cell.
-
Prepare a solution of a binding partner (hydrogen bond acceptor or donor) in the same solvent to be placed in the titration syringe.
-
Thoroughly degas both solutions.
-
-
Instrumentation:
-
Use an Isothermal Titration Calorimeter.
-
-
Data Acquisition:
-
Inject small aliquots of the titrant solution into the sample cell at constant temperature.
-
The instrument measures the heat released or absorbed during each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of the reactants.
-
Fit the resulting binding isotherm to a suitable model to extract the thermodynamic parameters (ΔH, K, and stoichiometry).
-
Relationship between Techniques for H-Bond Analysis
Caption: Interplay of techniques for H-bond characterization.
References
Application of N-Methylacetamide-d7 in Kinetic Isotope Effect Studies
Application Note & Protocol
Introduction
The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry and drug development used to elucidate reaction mechanisms and modulate the metabolic stability of molecules.[1][2] The KIE is observed as a change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes.[1] This phenomenon arises from the difference in zero-point vibrational energies between bonds involving lighter and heavier isotopes; a bond to a heavier isotope is stronger and requires more energy to break, often resulting in a slower reaction rate.[3]
N-Methylacetamide-d7 is a deuterated analog of N-methylacetamide where the seven hydrogen atoms have been replaced by deuterium. This isotopic substitution is particularly useful for studying reactions involving the cleavage of C-H or N-H bonds at the N-methyl and acetyl groups. In drug development, selective deuteration of metabolically labile sites, such as N-methyl groups, can significantly slow down cytochrome P450 (CYP)-mediated metabolism.[4] This "metabolic switching" can lead to improved pharmacokinetic profiles, such as increased half-life and reduced formation of potentially toxic metabolites.
This document provides detailed protocols and application notes for the use of this compound in kinetic isotope effect studies, particularly focusing on its application in drug metabolism research.
Principle of the Experiment
The primary application of this compound in KIE studies is to probe the mechanism and rate-limiting step of reactions involving the N-methyl or acetyl group. A common application is in the study of N-demethylation reactions catalyzed by enzymes like cytochrome P450. By comparing the rate of metabolism of N-methylacetamide with its deuterated counterpart, this compound, one can determine if the cleavage of a C-H bond on the N-methyl group is the rate-determining step.
A large primary KIE (typically kH/kD of 2-10) is observed when the C-H bond is broken in the rate-determining step. A small or absent KIE (kH/kD ≈ 1) suggests that C-H bond cleavage is not rate-limiting.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol outlines a method to determine the KIE on the metabolic stability of N-Methylacetamide by comparing its depletion with this compound in the presence of human liver microsomes.
Materials and Reagents:
-
N-Methylacetamide
-
This compound (≥98 atom % D)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., Diazepam)
-
LC-MS/MS system
Experimental Workflow:
Caption: Workflow for in vitro metabolic stability and KIE determination.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare 10 mM stock solutions of N-Methylacetamide and this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare a 20 mg/mL stock suspension of human liver microsomes in 0.1 M phosphate buffer (pH 7.4).
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, add 5 µL of the 10 mM substrate stock solution (either N-Methylacetamide or this compound) to 485 µL of 0.1 M phosphate buffer.
-
Add 5 µL of the HLM stock suspension to achieve a final protein concentration of 0.2 mg/mL.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding 5 µL of the NADPH regenerating system. The final incubation volume is 500 µL.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a 50 µL aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to 100 µL of ice-cold acetonitrile containing a suitable internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
Analyze the concentration of the remaining substrate in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining substrate versus time.
-
Determine the rate constant of depletion (k) from the slope of the linear regression line.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg) = (k * Incubation Volume (µL)) / (mg of microsomal protein)
-
The kinetic isotope effect is calculated as the ratio of the intrinsic clearances: KIE = kH / kD = CLint(N-Methylacetamide) / CLint(this compound)
-
Data Presentation
The quantitative data from the metabolic stability assay can be summarized in the following tables for clear comparison.
Table 1: In Vitro Metabolic Stability of N-Methylacetamide and this compound in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| N-Methylacetamide | 25.8 | 26.9 |
| This compound | 105.2 | 6.6 |
Table 2: Kinetic Isotope Effect on N-Methylacetamide Metabolism
| Parameter | Value |
| kH/kD (CLint ratio) | 4.08 |
Mechanistic Interpretation
A KIE value of 4.08 indicates that the cleavage of a C-D bond in this compound is significantly slower than the cleavage of a C-H bond in the non-deuterated compound. This suggests that the N-demethylation pathway is a primary route of metabolism for N-Methylacetamide and that the initial C-H bond cleavage is the rate-determining step in this metabolic process.
Caption: Proposed N-demethylation pathway of N-Methylacetamide.
Conclusion
This compound is a valuable tool for investigating the mechanisms of N-demethylation reactions and for assessing the potential of deuterium substitution to enhance the metabolic stability of drug candidates. The protocols and data presented here provide a framework for conducting KIE studies to gain insights into reaction pathways and to guide the design of more robust drug molecules. The significant KIE observed in the in vitro metabolism of N-Methylacetamide highlights the utility of this approach in drug discovery and development.
References
Application Notes and Protocols: N-Methylacetamide-d7 as a Tracer in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Methylacetamide-d7 (NMA-d7) as a stable isotope-labeled tracer in metabolic research. The content covers the theoretical basis, experimental protocols, data interpretation, and visualization of metabolic pathways and experimental workflows.
Introduction to this compound in Metabolic Research
This compound is the deuterated analog of N-Methylacetamide (NMA). In metabolic research, stable isotope-labeled compounds like NMA-d7 serve as powerful tools to trace the metabolic fate of molecules, quantify metabolic fluxes, and elucidate enzymatic mechanisms.[1] The replacement of hydrogen atoms with deuterium results in a higher mass, which can be readily detected by mass spectrometry (MS), allowing researchers to distinguish the tracer from its endogenous, non-labeled counterparts.[2]
One of the key principles underlying the use of deuterated compounds is the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of reactions that involve the cleavage of this bond. This effect can be harnessed to study the rate-limiting steps in metabolic pathways and to modulate the pharmacokinetic profiles of drugs.[3]
NMA-d7 can be particularly useful in studying N-demethylation reactions , which are critical in the metabolism of numerous drugs and xenobiotics. These reactions are often catalyzed by cytochrome P450 (CYP) enzymes. By using NMA-d7 as a substrate or a probe, researchers can investigate the activity of N-demethylating enzymes and the factors that influence their function.
Applications
-
Internal Standard for Quantitative Analysis: Due to its chemical similarity to endogenous N-methylated compounds, NMA-d7 is an ideal internal standard for LC-MS/MS-based quantification, correcting for variations in sample preparation and instrument response.
-
Tracer for Metabolic Pathway Elucidation: NMA-d7 can be introduced into biological systems (e.g., cell cultures, animal models) to trace the pathways of N-methyl group metabolism.
-
Probe for Enzyme Activity: The rate of conversion of NMA-d7 to its demethylated metabolite can be used to determine the activity of N-demethylating enzymes.
-
Pharmacokinetic and Drug Metabolism Studies: Investigating how the deuteration in NMA-d7 affects its metabolic profile can provide insights into the metabolism of other N-methylated drugs.
Quantitative Data Presentation
The following table presents illustrative data from a hypothetical in vitro experiment designed to measure the N-demethylation rate of a xenobiotic in liver microsomes using NMA-d7 as a tracer. In this scenario, the formation of the non-deuterated metabolite, N-Methylacetamide (NMA), is monitored over time.
| Time (minutes) | NMA-d7 Concentration (µM) | NMA Concentration (µM) |
| 0 | 10.00 | 0.00 |
| 5 | 8.52 | 1.48 |
| 10 | 7.15 | 2.85 |
| 20 | 5.11 | 4.89 |
| 30 | 3.68 | 6.32 |
| 60 | 1.35 | 8.65 |
This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Quantification of this compound and its Metabolite by LC-MS/MS
This protocol is adapted from a method for the analysis of N-methylacetamide in urine and can be modified for other biological matrices such as plasma or cell lysates.[4][5]
a. Sample Preparation
-
To 100 µL of the biological sample (e.g., plasma, cell lysate), add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., N-Methylacetamide-d3 if analyzing NMA-d7, or another suitable deuterated compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 10% methanol in water with 0.1% formic acid).
-
Transfer the reconstituted sample to an HPLC vial for analysis.
b. LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (to be determined based on the specific fragmentation pattern).
-
N-Methylacetamide: 74.1 > 56.1 (example transition).
-
Internal Standard: To be determined based on the chosen standard.
-
c. Data Analysis
-
Integrate the peak areas for NMA-d7 and its metabolite.
-
Calculate the concentration of each analyte using a calibration curve prepared with known standards.
-
The rate of metabolite formation can be determined by plotting the concentration of the metabolite against time.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of NMA-d7 and its metabolite.
Hypothetical Metabolic Pathway: Probing N-Demethylation
Caption: Hypothetical metabolic pathway of N-demethylation traced by NMA-d7.
References
- 1. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Methylacetamide-d7 Concentration
Welcome to the technical support center for N-Methylacetamide-d7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound in your experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in a laboratory setting?
A1: this compound (NMA-d7) is a deuterated stable isotope of N-Methylacetamide (NMA). Its primary applications are:
-
Internal Standard in Mass Spectrometry: Due to its chemical similarity and mass difference from the non-labeled NMA, it is an ideal internal standard for quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is considered the gold standard for quantification in mass spectrometry.[1][2]
-
Cryoprotective Agent: The non-deuterated form, NMA, is used as a cryoprotectant to reduce intracellular ice crystallization and mitigate the damaging effects of cryopreservation on cells.[3] NMA-d7 can be used in studies where isotopic labeling is required to track the cryoprotectant itself.
-
NMR Solvent: Deuterated solvents are routinely used in Nuclear Magnetic Resonance (NMR) spectroscopy to avoid signals from the solvent protons that would otherwise overwhelm the analyte signals. NMA-d7 can be used as a solvent for NMR studies of samples soluble in N-Methylacetamide.
Q2: How do I choose the optimal concentration of NMA-d7 as an internal standard for my LC-MS/MS assay?
A2: The optimal concentration of an internal standard (IS) should be consistent across all samples (calibrators, quality controls, and unknowns) and ideally be in a similar response range as your analyte.[4] A common starting point is a concentration in the mid-range of your calibration curve. The goal is to have a strong, reproducible signal for the IS that does not suppress the ionization of the analyte of interest. It is recommended to perform an initial experiment with a range of IS concentrations to determine the optimal level for your specific assay.
Q3: I am seeing a decreasing or disappearing signal from my NMA-d7 internal standard during my LC-MS run. What are the possible causes and solutions?
A3: A decreasing or lost internal standard signal can be due to several factors. Here are some common causes and troubleshooting steps:
-
Inconsistent Sample Preparation: Ensure that the internal standard is added accurately and consistently to every sample at the beginning of the sample preparation process.[5]
-
Matrix Effects: Components in your sample matrix can suppress or enhance the ionization of the internal standard. To investigate this, you can perform a post-column infusion experiment. If matrix effects are present, improving your sample cleanup procedure or chromatographic separation may be necessary.
-
Instrumental Issues: A dirty ion source, a failing column, or inconsistent injection volumes can lead to signal loss. Regular maintenance of your LC-MS system is crucial.
-
Internal Standard Stability: Ensure your NMA-d7 stock and working solutions are stored correctly to prevent degradation.
Q4: What concentration of N-Methylacetamide should I use for cryopreservation?
A4: The optimal concentration of NMA as a cryoprotectant is cell-type dependent and needs to be empirically determined. For instance, in a study on chicken semen cryopreservation, concentrations of 6%, 9%, and 12% NMA were tested. The results showed that a lower concentration of 6% NMA, combined with a specific thawing protocol, yielded the best sperm quality post-thaw. It is advisable to test a range of concentrations to find the best balance between cryoprotection and potential toxicity for your specific cells.
Q5: Is N-Methylacetamide toxic to cells?
A5: Like most cryoprotectants, N-Methylacetamide can exhibit toxicity at higher concentrations. This is why optimizing the concentration is critical. A study on chicken semen showed that while NMA provided cryoprotection, different concentrations impacted fertility and embryo viability, suggesting a concentration-dependent effect on the cells. It is recommended to perform cell viability assays, such as MTT or ATP-based assays, to determine the cytotoxic threshold of NMA for your specific cell type.
Data Presentation
Table 1: Effect of N-Methylacetamide (NMA) Concentration on Post-Thaw Chicken Sperm Quality
| NMA Concentration | Thawing Protocol | Membrane Integrity (%) | Motility (%) | Progressive Motility (%) |
| 6% | 5°C for 100s | 50.7 | 52.3 | Data not specified |
| 6% | 38°C for 30s | 22.8 | 20.0 | Data not specified |
| 9% | 5°C for 100s | 36.6 | 35.5 | Data not specified |
| 9% | 38°C for 30s | 20.5 | 18.1 | Data not specified |
| Fresh Semen (Control) | N/A | 89.9 | 87.7 | Data not specified |
Data adapted from a study on chicken semen cryopreservation.
Experimental Protocols
Protocol 1: Using NMA-d7 as an Internal Standard in LC-MS/MS
This protocol provides a general workflow for using NMA-d7 as an internal standard for the quantification of an analyte in a biological matrix.
1. Preparation of Stock and Working Solutions:
- Prepare a stock solution of NMA-d7 in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
- From the stock solution, prepare a working internal standard solution at a concentration that, when added to the sample, will result in a response in the mid-range of the calibration curve.
2. Sample Preparation (Protein Precipitation):
- To 100 µL of your sample (e.g., plasma), add 10 µL of the NMA-d7 working solution.
- Vortex briefly to mix.
- Add 300 µL of cold acetonitrile to precipitate proteins.
- Vortex vigorously for 30 seconds.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
- Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
- Develop a chromatographic method that separates the analyte and NMA-d7 from other matrix components.
- Optimize the mass spectrometer settings for the detection of both the analyte and NMA-d7. Use Selected Reaction Monitoring (SRM) for quantification.
- Create a calibration curve by plotting the ratio of the analyte peak area to the NMA-d7 peak area against the known concentrations of the calibration standards.
- Determine the concentration of the analyte in your samples by interpolating their peak area ratios on the calibration curve.
Protocol 2: Cryopreservation of Cells Using N-Methylacetamide
This protocol is a general guideline for using NMA as a cryoprotectant. The optimal concentrations and incubation times should be determined for your specific cell type.
1. Preparation of Cryopreservation Medium:
- Prepare a base medium (e.g., cell culture medium with serum).
- Prepare NMA stock solutions to be added to the base medium to achieve the desired final concentrations (e.g., 6%, 9%, 12%). Prepare these solutions fresh.
2. Cell Preparation:
- Harvest cells and perform a cell count. Centrifuge the cells to form a pellet.
- Resuspend the cell pellet in the base medium to a desired cell density (e.g., 1-5 million cells/mL).
3. Cryopreservation:
- Cool the cell suspension to 4°C.
- Add an equal volume of the cold cryopreservation medium containing NMA to the cell suspension dropwise while gently mixing.
- Dispense the cell suspension into cryovials.
- Place the cryovials in a controlled-rate freezer or a freezing container (e.g., Mr. Frosty) and store at -80°C for 24 hours.
- Transfer the vials to liquid nitrogen for long-term storage.
4. Thawing of Cells:
- Rapidly thaw the cryovial in a 37°C water bath.
- Transfer the cell suspension to a tube containing pre-warmed culture medium.
- Centrifuge the cells to remove the cryoprotectant.
- Resuspend the cell pellet in fresh culture medium and plate.
Mandatory Visualization
Caption: Workflow for quantitative analysis using NMA-d7 as an internal standard in LC-MS/MS.
Caption: General workflow for cell cryopreservation using N-Methylacetamide (NMA).
References
Technical Support Center: Purity Analysis of N-Methylacetamide-d7
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purity analysis of N-Methylacetamide-d7 samples.
Section 1: General Information & Specifications
This section covers fundamental questions about this compound specifications and handling.
FAQs
Q1: What are the typical purity specifications for commercially available this compound?
This compound is typically characterized by its chemical purity and its isotopic purity (or isotopic enrichment). Commercial suppliers usually provide a Certificate of Analysis (CoA) with lot-specific data.[1]
Table 1: Comparison of Typical this compound Specifications
| Specification | Typical Value Range | Description |
| Chemical Purity | ≥97% - 99% (CP) | The percentage of the material that is N-Methylacetamide, regardless of its isotopic composition.[2][3][4][5] |
| Isotopic Purity | 98 atom % D - 99 atom % D | The percentage of the molecule's hydrogen atoms that are deuterium (D). |
Q2: What are the key physical and chemical properties of this compound?
Understanding the basic properties is crucial for proper handling, storage, and analysis.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 3669-74-7 |
| Molecular Formula | C₃D₇NO or CD₃COND(CD₃) |
| Molecular Weight | ~80.14 g/mol |
| Boiling Point | 204-206 °C |
| Melting Point | 26-28 °C |
| Appearance | Colorless liquid or solid |
Q3: How should this compound samples be stored?
Proper storage is essential to maintain the integrity of the sample. Generally, it should be stored at room temperature in a tightly sealed container to prevent moisture absorption, as the non-deuterated form is known to be hygroscopic. For long-term stability, some sources recommend refrigeration at 2-8°C. After extended periods (e.g., three years), it is advisable to re-analyze the compound for chemical purity before use.
Section 2: Analytical Methodologies & Protocols
The purity of deuterated compounds is primarily assessed using a combination of spectroscopic and chromatographic techniques.
Q4: Which analytical techniques are recommended for purity analysis of this compound?
The primary methods for analyzing deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Nuclear Magnetic Resonance (NMR): Considered the gold standard for determining the site and extent of deuterium incorporation and for structural confirmation. It can also be used for quantitative analysis (qNMR).
-
Mass Spectrometry (MS): Provides high sensitivity for assessing isotopic purity and quantifying the compound. Techniques like ESI-HRMS are rapid and require minimal sample.
-
Chromatography (GC/LC): Used to separate the main compound from any chemical impurities before detection.
Experimental Workflow for Purity Assessment
Caption: General workflow for purity analysis.
Q5: Can you provide a detailed protocol for determining isotopic purity by Mass Spectrometry?
Yes. High-Resolution Mass Spectrometry (HRMS) is a powerful technique for evaluating isotopic enrichment.
Protocol: Isotopic Purity by LC-HRMS
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). Create a series of dilutions if quantification is needed.
-
LC-MS System Configuration:
-
LC Column: Use a standard C18 column for separation.
-
Mobile Phase: A gradient of water and methanol/acetonitrile with 0.1% formic acid is common.
-
Mass Spectrometer: Use a high-resolution instrument (e.g., Orbitrap, TOF).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
-
Data Acquisition:
-
Perform a full scan to identify the molecular ion cluster. For this compound (C₃D₇NO), the monoisotopic mass is approximately 80.10.
-
The mass spectrum will show a distribution of isotopologues (M+0, M+1, M+2, etc., corresponding to different numbers of deuterium atoms).
-
-
Data Analysis:
-
Extract the ion chromatograms for each isotopologue.
-
Integrate the peak areas for each ion.
-
Calculate the isotopic purity by determining the relative abundance of the fully deuterated (d7) species compared to the sum of all related isotopologues (d0 to d7).
-
Q6: How is NMR used to assess purity?
NMR spectroscopy is used for both structural confirmation and purity assessment.
-
¹H NMR: The absence or significant reduction of proton signals at the expected positions for N-methyl and acetyl groups confirms successful deuteration. Residual proton signals can be used to quantify non-deuterated or partially deuterated species.
-
²H NMR (Deuterium NMR): Directly observes the deuterium nuclei, confirming the positions of deuteration.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
Quantitative NMR (qNMR): By integrating the signals of this compound against a certified internal standard of known concentration, the chemical purity can be accurately determined.
Protocol: Chemical Purity by Quantitative ¹H NMR (qNMR)
-
Sample Preparation: Accurately weigh a known amount of this compound and a suitable, certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The standard should have signals that do not overlap with the analyte.
-
Solvent: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6, Chloroform-d).
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum using parameters optimized for quantification.
-
Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ of the signals being integrated) to ensure full relaxation of all protons.
-
Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250 is recommended for high accuracy).
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal from the analyte (any residual proton signal) and a signal from the internal standard.
-
-
Calculation: Use the following formula to calculate the purity: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard.
Section 3: Troubleshooting Guide
This section addresses common problems encountered during the analysis of this compound.
Q7: My ¹H NMR spectrum shows unexpected peaks. What could they be?
Unexpected peaks typically arise from chemical impurities or residual solvents.
Table 3: Common Impurities and their ¹H NMR Chemical Shifts
| Impurity | Common ¹H NMR Signal (in CDCl₃) | Potential Source |
| Water | ~1.56 ppm (variable) | Absorbed from atmosphere or in solvent |
| Acetone | ~2.17 ppm | Residual cleaning solvent |
| Acetic Acid | ~2.1 ppm (CH₃), ~11.5 ppm (COOH) | Synthesis byproduct |
| Methylamine | ~2.4 ppm (CH₃) | Synthesis byproduct |
| Ethyl Acetate | ~1.26, 2.05, 4.12 ppm | Common purification solvent |
Note: Chemical shifts can vary depending on the solvent and concentration.
Q8: The isotopic distribution in my mass spectrum is not what I expected. Why?
An unexpected isotopic distribution can indicate incomplete deuteration or H/D exchange.
-
Incomplete Deuteration: The presence of significant M+0 to M+6 peaks suggests that the synthesis did not go to completion, leaving partially deuterated species.
-
H/D Back-Exchange: If the analyte is exposed to protic solvents (like water or methanol) under certain pH or temperature conditions, deuterium atoms can exchange with protons, lowering the isotopic purity. This is especially a concern for the amide N-D bond.
Troubleshooting Workflow for Unexpected Analytical Results
Caption: Troubleshooting unexpected analytical results.
Q9: My NMR peaks are very broad. What is the cause and how can I fix it?
Broad peaks in an NMR spectrum can be caused by several factors:
-
Poor Shimming: The magnetic field is not homogeneous. Solution: Re-shim the spectrometer.
-
High Concentration: The sample is too concentrated, leading to viscosity effects. Solution: Dilute the sample.
-
Insolubility: The compound is not fully dissolved, or has started to precipitate. Solution: Try a different deuterated solvent in which the compound is more soluble, or gently warm the sample.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant broadening. Solution: This is difficult to fix without re-purification of the sample.
Q10: What is the difference between chemical purity and isotopic purity?
It is critical to understand the distinction between these two parameters.
Caption: Relationship between chemical and isotopic purity.
-
Chemical Purity: Refers to the fraction of the material that is the desired chemical compound (N-Methylacetamide), irrespective of its isotopic composition. It is a measure of the compound versus other chemical entities (e.g., residual solvents, synthesis byproducts).
-
Isotopic Purity (Isotopic Enrichment): Refers to the percentage of a specific isotope at a given atomic position. For this compound, it specifies what percentage of the hydrogen positions are occupied by deuterium. This is measured only on the N-Methylacetamide molecules themselves.
References
Preventing H/D exchange in N-Methylacetamide-d7 solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent hydrogen/deuterium (H/D) exchange in N-Methylacetamide-d7 (NMA-d7) solutions.
Frequently Asked Questions (FAQs)
Q1: What is H/D exchange and why is it a concern for my this compound sample?
A1: Hydrogen/deuterium (H/D) exchange is a chemical process where a deuterium atom on your NMA-d7 molecule is replaced by a hydrogen atom (proton) from the surrounding environment.[1][2] This is particularly problematic for the amide deuteron (N-D), as it is the most labile. This exchange compromises the isotopic purity of your sample, which is critical for applications relying on a specific deuterium labeling pattern, such as in NMR spectroscopy and as an internal standard in mass spectrometry.
Q2: What are the primary factors that cause H/D exchange in NMA-d7 solutions?
A2: The rate of H/D exchange for the amide deuteron in NMA-d7 is primarily influenced by three factors:
-
pH: The exchange is catalyzed by both acids and bases. The rate is at its minimum in the pH range of 2.5-3.0.[2][3]
-
Temperature: Higher temperatures increase the rate of H/D exchange.[4]
-
Solvent: Protic solvents, especially water (H₂O), are the main source of protons and facilitate the exchange. Aprotic solvents are much less likely to cause H/D exchange.
Q3: How can I minimize H/D exchange during my experiments?
A3: To minimize H/D exchange, it is crucial to work under anhydrous (water-free) conditions. This includes using high-purity, dry deuterated solvents, thoroughly drying all glassware, and handling the sample under an inert atmosphere (e.g., nitrogen or argon). For aqueous solutions, maintaining a pH around 2.5-3.0 and keeping the temperature as low as practicable will significantly slow the exchange rate.
Q4: Which deuterated solvents are best for dissolving NMA-d7 to prevent H/D exchange?
A4: Aprotic deuterated solvents are highly recommended for dissolving NMA-d7 to prevent H/D exchange. Examples include:
-
Chloroform-d (CDCl₃)
-
Acetonitrile-d₃ (CD₃CN)
-
Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Benzene-d₆ (C₆D₆)
Protic deuterated solvents like Deuterium Oxide (D₂O) and Methanol-d₄ (CD₃OD) contain exchangeable deuterons and can still lead to exchange if contaminated with even small amounts of their protiated counterparts (H₂O, CH₃OH).
Q5: How should I store my this compound solutions to ensure long-term stability?
A5: For long-term storage, NMA-d7 solutions should be kept in a tightly sealed container, preferably an amber vial with a PTFE-lined cap, to protect from light and moisture. Storage at low temperatures (-20°C or below) is recommended. If dissolved in an aprotic solvent, ensuring the solvent is dry and the vial is sealed under an inert atmosphere will further preserve the isotopic integrity.
Troubleshooting Guides
Guide 1: Diagnosing and Addressing H/D Exchange in NMR Samples
Problem: You observe a decrease in the integration of the N-D signal or the appearance of a new N-H signal in the ¹H NMR spectrum of your this compound sample.
| Potential Cause | Troubleshooting Steps |
| Contaminated Deuterated Solvent | Use a fresh, sealed ampule of high-purity deuterated solvent. If using a septum-sealed bottle, use a dry syringe to withdraw the solvent under an inert atmosphere. Store opened solvents over molecular sieves (ensure sieves are properly activated). |
| Wet NMR Tube or Glassware | Dry NMR tubes and any other glassware in an oven at a high temperature (e.g., 120°C) for several hours and cool in a desiccator before use. |
| Exposure to Atmospheric Moisture | Prepare your NMR sample in a glove box or under a gentle stream of dry nitrogen or argon gas. |
| Incorrect pH (for aqueous solutions) | If using D₂O, ensure the pD is adjusted to the 2.5-3.0 range to minimize the exchange rate. Remember that pD is approximately pH meter reading + 0.4. |
Guide 2: Quantitative Data Summary
Table 1: Relative Risk of H/D Exchange for N-D in NMA-d7 under Various Conditions
| Factor | Condition | Relative Risk of H/D Exchange | Recommendation |
| Solvent Type | Aprotic (e.g., CDCl₃, CD₃CN) | Low | Highly Recommended for minimizing exchange. |
| Protic (e.g., D₂O, CD₃OD) | High (if H₂O is present) | Use with caution; ensure high isotopic purity and control of pH and temperature. | |
| pH of Aqueous Solution | 2.5 - 3.0 | Minimum | Optimal for work in D₂O. |
| 7.0 (Neutral) | Moderate | Exchange is faster than at the minimum. | |
| > 8.0 (Basic) | Very High | Base-catalyzed exchange is very rapid; avoid if possible. | |
| < 2.0 (Acidic) | High | Acid-catalyzed exchange becomes significant. | |
| Temperature | ≤ 0°C | Low | Recommended for all sample handling and analysis when possible. |
| Room Temperature (~25°C) | Moderate | Avoid for prolonged periods if isotopic purity is critical. | |
| > 40°C | High | Significantly accelerates the exchange rate. |
Table 2: Summary of Factors Influencing H/D Exchange Rate of Amide Deuteron
| Parameter | Effect on Exchange Rate | Rationale |
| Increasing Temperature | Increases | Provides more thermal energy to overcome the activation energy of the exchange reaction. |
| Deviation from pH 2.5-3.0 | Increases | Both acid (H₃O⁺ or D₃O⁺) and base (OH⁻ or OD⁻) catalyze the protonation/deprotonation of the amide, which is the key step in the exchange mechanism. |
| Presence of Water (H₂O) | Increases | Provides a source of protons for the exchange reaction. |
| Use of Aprotic Solvent | Decreases | Lacks exchangeable protons and does not effectively solvate the charged intermediates of the exchange reaction. |
Experimental Protocols
Protocol 1: Preparation of an Anhydrous NMR Sample of this compound
This protocol details the steps to prepare an NMR sample of NMA-d7 while minimizing H/D exchange.
Materials:
-
This compound
-
High-purity, anhydrous deuterated aprotic solvent (e.g., CDCl₃ from a sealed ampule)
-
Clean, dry 5 mm NMR tube and cap
-
Oven and desiccator
-
Glove box or source of dry, inert gas (nitrogen or argon)
-
Dry gas-tight syringe and needle
-
Pasteur pipette and small plug of glass wool
Procedure:
-
Glassware Preparation:
-
Place the NMR tube, Pasteur pipette, and any other necessary glassware in an oven at 120°C for at least 4 hours to ensure they are completely dry.
-
Transfer the hot glassware to a desiccator and allow it to cool to room temperature under vacuum or in the presence of a desiccant.
-
-
Inert Atmosphere Setup:
-
Move the cooled, dry glassware, the sealed NMA-d7 container, the sealed solvent ampule, and the syringe into a glove box filled with dry nitrogen or argon.
-
If a glove box is not available, perform the following steps under a gentle, continuous stream of dry inert gas directed into the working area.
-
-
Sample Preparation:
-
Allow the NMA-d7 container to equilibrate to the ambient temperature inside the glove box before opening to prevent moisture condensation.
-
Weigh the desired amount of NMA-d7 directly into the dry NMR tube.
-
Carefully open the sealed ampule of deuterated solvent.
-
Using the dry syringe, withdraw the required volume of solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube).
-
Add the solvent to the NMR tube containing the NMA-d7.
-
Cap the NMR tube securely.
-
Gently agitate the tube to dissolve the sample completely.
-
-
Filtration (Optional but Recommended):
-
If any particulate matter is observed, filter the solution. Place a small, dry plug of glass wool into the Pasteur pipette.
-
Transfer the solution from the NMR tube, through the filter pipette, and into a second, clean and dry NMR tube.
-
-
Final Sealing and Analysis:
-
Cap the final NMR tube tightly. For extra protection, you can wrap the cap with Parafilm.
-
Remove the sample from the inert atmosphere and proceed with NMR analysis immediately.
-
Visualizations
Caption: H/D exchange mechanism for the amide deuteron in NMA-d7.
Caption: Troubleshooting workflow for H/D exchange in NMA-d7.
References
- 1. sites.bu.edu [sites.bu.edu]
- 2. Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in vitro and in cells – Department of Chemistry [chem.unc.edu]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms and uses of hydrogen exchange - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deuterated Amide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of deuterated amides.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in deuterated amide synthesis?
A1: Contamination in deuterated amide synthesis can arise from several sources:
-
Incomplete Deuteration: The starting material or reagents may not be fully deuterated, leading to a mixture of isotopologues.
-
Residual Protic Solvents: Trace amounts of water (H₂O) or other protic solvents in the reaction mixture can lead to back-exchange, where deuterium atoms are replaced by hydrogen atoms.[1]
-
Side Reactions: Depending on the synthetic route, side reactions can introduce impurities. For example, using harsh deuterating agents can sometimes lead to unwanted side reactions or decomposition of the substrate.[2]
-
Reagents and Catalysts: Impurities can be introduced from the reagents, catalysts, or solvents used in the synthesis. Common laboratory solvents are frequent contaminants.[3]
-
Atmospheric Moisture: Exposure of hygroscopic reagents or reaction mixtures to the atmosphere can introduce water, leading to back-exchange.
Q2: My NMR spectrum shows incomplete deuterium incorporation. How can I improve the deuteration efficiency?
A2: Incomplete deuterium incorporation is a common issue. Here are several strategies to improve it:
-
Increase Equivalents of Deuterating Agent: Using a larger excess of the deuterium source (e.g., D₂O, deuterated acid) can drive the equilibrium towards the deuterated product.
-
Optimize Reaction Conditions: Higher temperatures or longer reaction times can sometimes improve deuteration, but this must be balanced against the risk of side reactions or decomposition.[4]
-
Multiple Deuteration Cycles: For some substrates, a single deuteration step may not be sufficient. Performing multiple cycles of deuteration and purification can significantly increase the level of deuterium incorporation.[4]
-
Choice of Catalyst: The catalyst can play a crucial role. For H-D exchange reactions, using a more active catalyst or a different type of catalyst (e.g., metal-based vs. acid/base) can improve efficiency.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture.
Q3: I observe significant back-exchange of deuterium to protium during workup and purification. What can I do to minimize this?
A3: Back-exchange is a significant challenge, particularly for labile amide protons. To minimize it:
-
Use Deuterated Solvents for Workup: Whenever possible, use deuterated solvents (e.g., D₂O, deuterated methanol) for extraction and washing steps.
-
Lyophilization: If the compound is soluble in D₂O, a final lyophilization step from D₂O can help to maximize deuterium incorporation at exchangeable sites.
-
pH Control: The rate of back-exchange is pH-dependent. For backbone amide hydrogens, the minimum exchange rate occurs at approximately pH 2.6. Adjusting the pH of aqueous solutions during workup can help to slow down back-exchange.
-
Rapid Purification: Minimize the time the sample is in contact with protic solvents. Use rapid purification techniques like flash chromatography with non-protic eluents where possible.
-
Analysis in Aprotic Solvents: For NMR analysis, dissolve the final compound in a dry, aprotic deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Q4: My final product is contaminated with residual coupling reagents or their byproducts. How can I remove them?
A4: Byproducts from coupling reagents are a common source of impurities in amide synthesis.
-
Dicyclohexylurea (DCU) from DCC: DCU, a byproduct of dicyclohexylcarbodiimide (DCC), is notoriously insoluble in many organic solvents. It can often be removed by filtration of the reaction mixture. Rinsing the filter cake with a solvent in which the desired product is soluble but DCU is not (e.g., diethyl ether) can improve recovery.
-
HBTU/HATU Byproducts: Byproducts from uronium-based coupling reagents are generally water-soluble and can be removed by aqueous extraction.
-
Chromatography: If filtration and extraction are insufficient, column chromatography is usually effective for removing these byproducts.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Low Yield of Deuterated Amide | Steric hindrance in the carboxylic acid or amine. | Use a more potent coupling reagent (e.g., HATU, COMU). Increase reaction temperature or time. |
| Poor nucleophilicity of the amine. | Use a stronger base or a more activating coupling reagent. | |
| Ineffective carboxylic acid activation. | Ensure the coupling reagent is not degraded. Consider a different activation method (e.g., conversion to acid chloride). | |
| Presence of Unidentified Peaks in NMR | Contamination from common laboratory solvents. | Compare the chemical shifts of the impurity peaks with published data for common solvents. Use high-purity solvents and properly dried glassware. |
| Side reactions leading to byproducts. | Re-evaluate the reaction conditions (temperature, catalyst, etc.). Consider a milder synthetic route. | |
| Racemization of Chiral Centers | Formation of an oxazolone intermediate during carboxylic acid activation. | Use racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure. Use coupling reagents known for low racemization rates (e.g., HATU). Avoid excessive base and high temperatures. |
| Inconsistent Deuterium Incorporation Levels | Variable exposure to atmospheric moisture. | Maintain strict anhydrous conditions throughout the synthesis and workup. |
| Inconsistent quality of deuterated reagents. | Use fresh, high-purity deuterated reagents. |
Experimental Protocols
Protocol 1: General Procedure for Amide Deuteration using Deuterated Trifluoroacetic Acid (CF₃COOD)
This protocol is adapted from a method for H-D exchange in aromatic amides.
-
Preparation of CF₃COOD: In a flame-dried flask under an inert atmosphere, add trifluoroacetic anhydride. Cool the flask in an ice bath and slowly add D₂O dropwise with stirring. Allow the mixture to warm to room temperature.
-
Deuteration Reaction: To a solution of the amide in a suitable solvent (or neat if the amide is a liquid), add a stoichiometric excess of CF₃COOD.
-
Heating: Heat the reaction mixture at an appropriate temperature (e.g., 110°C) and monitor the reaction progress by NMR or LC-MS.
-
Workup: After the reaction is complete, remove the CF₃COOD in vacuo. The crude product can then be purified by standard methods such as crystallization or chromatography.
Protocol 2: Identification of Contaminants by NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified deuterated amide in a high-purity deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H NMR Spectrum: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Identify Impurity Peaks: Compare the chemical shifts of any unexpected peaks to a reference table of common laboratory solvents and impurities.
-
Quantify Impurities: Integrate the impurity peaks relative to a known peak of the deuterated amide to estimate the level of contamination.
Visualizations
Caption: Workflow for troubleshooting common contaminants in deuterated amide synthesis.
Caption: Key steps to mitigate back-exchange during deuterated amide synthesis and analysis.
References
- 1. Amide proton back-exchange in deuterated peptides: applications to MS and NMR analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. researchgate.net [researchgate.net]
Improving signal-to-noise ratio in N-Methylacetamide-d7 experiments
Welcome to the technical support center for N-Methylacetamide-d7 (NMA-d7) NMR experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help improve the signal-to-noise ratio (S/N) and overall quality of your NMR data.
Troubleshooting Guide: Enhancing Signal-to-Noise Ratio
Low signal-to-noise is a common issue in NMR spectroscopy that can obscure important signals and lead to inaccurate interpretation of results. This guide provides a systematic approach to identifying and resolving the root causes of poor S/N in your NMA-d7 experiments.
Issue: Low Signal-to-Noise Ratio in the Spectrum
A low S/N ratio can manifest as missing peaks or poor integration. The following sections provide a step-by-step guide to troubleshoot this issue, starting from sample preparation through to data acquisition and processing.
Step 1: Sample Preparation and Handling
Proper sample preparation is crucial for obtaining high-quality NMR spectra. Errors at this stage can have a significant impact on the final data.
Key Considerations for NMA-d7 Sample Preparation:
-
Concentration: Ensure the sample concentration is sufficient to produce a good signal-to-noise ratio while avoiding exchange effects that can occur at very high concentrations.[1][2] For routine ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is recommended.[2][3][4] For ¹³C NMR, a higher concentration of 50-100 mg may be necessary.
-
Purity: The sample should be free of solid particles, as these can distort the magnetic field homogeneity and lead to broadened lines. Always filter your sample into the NMR tube, for instance, through a Pasteur pipette with a glass wool plug.
-
Solvent: Use high-quality deuterated solvents. Some solvents can absorb moisture, which will appear as a water signal in your spectrum.
-
NMR Tubes: Use clean, high-quality NMR tubes. Scratched or dirty tubes can negatively affect shimming and spectral quality.
Troubleshooting Workflow for Sample Preparation
Step 2: NMR Spectrometer and Acquisition Parameters
Once the sample is properly prepared, optimizing the data acquisition parameters is the next critical step to improving the signal-to-noise ratio.
Key Acquisition Parameters to Optimize:
| Parameter | Recommendation for Improving S/N | Rationale |
| Number of Scans (Transients) | Increase the number of scans. | The S/N ratio increases with the square root of the number of scans. To double the S/N, you need to quadruple the number of scans. |
| Recycle Delay (d1) | Ensure the recycle delay is adequate. | A short recycle delay can lead to saturation and reduced signal intensity, particularly for nuclei with long relaxation times. |
| Pulse Width | Use an appropriate pulse width (e.g., 90° pulse for single scan experiments). | An incorrect pulse width can lead to inefficient excitation and lower signal intensity. |
| Acquisition Time (at) | Set an appropriate acquisition time. | A longer acquisition time can improve resolution but may also increase noise if extended unnecessarily. |
| Shimming | Carefully shim the magnetic field. | Poor shimming leads to broadened peaks and a lower S/N ratio. |
Experimental Protocol: Optimizing the Number of Scans
-
Initial Scan: Acquire a spectrum with a low number of scans (e.g., 4 or 8) to get a quick overview of the signal intensity.
-
Estimate Required Scans: Based on the initial S/N, estimate the number of scans needed to achieve the desired S/N. Remember the relationship: (S/N)_final = (S/N)_initial * sqrt(N_final / N_initial).
-
Acquire Final Spectrum: Set the calculated number of scans and acquire the final spectrum. Be mindful that this will increase the experiment time.
Logical Diagram for Acquisition Parameter Optimization
Step 3: Data Processing
After data acquisition, various processing techniques can be applied to enhance the signal-to-noise ratio of the resulting spectrum.
Data Processing Techniques for S/N Enhancement:
| Technique | Description | Potential Drawbacks |
| Exponential Multiplication (Line Broadening) | Applying an exponential window function to the Free Induction Decay (FID) before Fourier transformation. This enhances S/N by reducing noise in the later parts of the FID. | Can lead to a loss of resolution, as it artificially broadens the spectral lines. |
| Digital Filtering | Employing computational filters to remove noise from the spectrum. | Can distort the signal if not applied carefully. |
| Baseline Correction | Correcting for distortions in the spectral baseline can improve the accuracy of integration and peak picking. | Improper correction can introduce artifacts. |
| Deconvolution Techniques | Mathematical methods to separate overlapping signals and reduce noise. | Can be computationally intensive and may require specialized software. |
Experimental Protocol: Applying Exponential Multiplication
-
Acquire the FID: Obtain the raw time-domain data (FID) from your experiment.
-
Apply Window Function: In your NMR processing software, apply an exponential multiplication function. A common parameter is the line broadening factor (lb), typically set to a small positive value (e.g., 0.3 Hz).
-
Fourier Transform: Perform the Fourier transform on the modified FID to obtain the frequency-domain spectrum.
-
Evaluate: Compare the S/N and resolution of the processed spectrum with the original. Adjust the lb value as needed to find the optimal balance between S/N enhancement and resolution loss.
Frequently Asked Questions (FAQs)
Q1: I've increased the number of scans, but my S/N is still poor. What else can I do?
A1: If increasing the number of scans is not sufficient or practical due to time constraints, consider the following:
-
Re-evaluate your sample preparation: A more concentrated sample or a cleaner sample can make a significant difference.
-
Check the shimming: Poor shimming is a common cause of low S/N. Re-shimming the magnet, particularly the Z1 and Z2 shims, can improve line shape and, consequently, S/N.
-
Optimize the recycle delay (d1): If your recycle delay is too short, you may be saturating the signal. Try increasing d1.
-
Use a cryoprobe if available: Cryogenically cooled probes offer a substantial increase in sensitivity and can dramatically improve S/N.
Q2: How do I know if my sample is concentrated enough?
A2: For a standard small molecule like this compound on a modern NMR spectrometer, a concentration of 10-20 mg in 0.7 mL of solvent should provide a good ¹H spectrum in a reasonable number of scans. If your signals are barely visible above the noise in a single scan, your sample is likely too dilute.
Q3: Can data processing introduce artifacts into my spectrum?
A3: Yes, improper data processing can introduce artifacts. For example, excessive line broadening can obscure fine couplings, and incorrect baseline correction can create rolling baselines or distort peak integrals. It is always good practice to process the data in a few different ways and compare the results to ensure that the features you are observing are real.
Q4: What are some common sources of noise in NMR experiments?
A4: Noise in NMR spectra can originate from several sources, including thermal noise from the electronic components of the spectrometer, environmental electromagnetic interference, and impurities in the sample. While some noise is inherent to the measurement, its impact can be minimized through proper experimental technique.
Q5: Should I degas my sample?
A5: Dissolved oxygen is paramagnetic and can shorten relaxation times, leading to broader lines and potentially lower S/N. For high-resolution experiments, degassing the sample using methods like the freeze-pump-thaw technique can be beneficial.
References
Minimizing water contamination in N-Methylacetamide-d7 samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing water contamination in N-Methylacetamide-d7 samples.
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding water contamination in this compound through a practical question-and-answer format.
Q1: I suspect my this compound sample is contaminated with water. What are the common symptoms?
A: Water contamination in this compound can manifest in several ways during your experiments:
-
In Nuclear Magnetic Resonance (NMR) Spectroscopy: A broad peak corresponding to H₂O or HOD will be visible in your ¹H NMR spectrum, potentially obscuring signals from your analyte.
-
In Chemical Reactions: As a hygroscopic substance, this compound that has absorbed moisture can act as a nucleophile or a proton source, leading to unwanted side reactions, reduced yields, or catalyst deactivation.
-
Physical Appearance: While N-Methylacetamide is a colorless solid or liquid, excessive moisture absorption might lead to a change in its physical state or appearance, although this is not a definitive indicator.[1]
Q2: What are the primary sources of water contamination for this compound?
A: The primary sources of water contamination are:
-
Atmospheric Moisture: N-Methylacetamide is hygroscopic, meaning it readily absorbs moisture from the air.[2] Leaving the container open, even for short periods, can introduce significant water contamination.
-
Contaminated Glassware and Equipment: Residual moisture on glassware (e.g., NMR tubes, vials, pipettes) is a common source of contamination.
-
Improper Storage: Storing the sample in a non-airtight container or in a humid environment will lead to water absorption over time.
Q3: How should I properly store my this compound to prevent water contamination?
A: Proper storage is crucial for maintaining the integrity of your this compound sample. Follow these guidelines:
-
Airtight Containers: Always store this compound in a tightly sealed container.
-
Dry Environment: Keep the container in a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride) to minimize exposure to ambient humidity.
-
Inert Atmosphere: For long-term storage or for highly sensitive applications, consider storing the sample under a dry, inert atmosphere such as argon or nitrogen.
-
Room Temperature: Store at room temperature in a cool, dry, well-ventilated area.[3]
Q4: What is the best way to handle this compound in the lab to avoid introducing water?
A: Minimizing exposure to the atmosphere is key:
-
Work Quickly: When dispensing the sample, do so quickly and reseal the container immediately.
-
Dry Glassware: Ensure all glassware and equipment that will come into contact with the sample are thoroughly dried, preferably in an oven overnight and cooled in a desiccator.
-
Glove Box/Glove Bag: For experiments that are highly sensitive to water, handle the this compound inside a glove box or glove bag with a dry atmosphere.
Q5: My this compound is already contaminated with water. How can I dry it?
A: You can reduce the water content of your this compound sample using molecular sieves. A detailed protocol is provided in the "Experimental Protocols" section below. It is important to use activated molecular sieves for efficient drying.
Q6: How can I quantitatively measure the water content in my this compound sample?
A: The most accurate and widely used method for determining water content in chemical samples is the Karl Fischer titration.[4][5] This technique is highly specific to water and can detect even trace amounts.
Quantitative Data Summary
The following table summarizes relevant quantitative data for N-Methylacetamide. Note that the moisture specification is for the non-deuterated form, but it serves as a good reference for the deuterated analogue due to their similar hygroscopic properties.
| Parameter | Value | Source |
| Moisture Content Specification (N-Methylacetamide) | ≤0.2% | --INVALID-LINK-- |
| Water Solubility | Soluble | --INVALID-LINK-- |
Experimental Protocols
Protocol for Drying this compound using Molecular Sieves
This protocol describes a general procedure for drying this compound that has been exposed to moisture.
Materials:
-
This compound sample
-
3Å Molecular Sieves
-
Oven or vacuum oven
-
Airtight flask with a septum or a Schlenk flask
-
Dry, inert gas (Argon or Nitrogen)
-
Syringe and needle
Methodology:
-
Activate Molecular Sieves:
-
Place the 3Å molecular sieves in a suitable flask.
-
Heat the sieves in an oven at a temperature of at least 200-300°C for a minimum of 3 hours under vacuum.
-
Allow the sieves to cool to room temperature under a stream of dry, inert gas or in a desiccator.
-
-
Drying Procedure:
-
In a dry, inert atmosphere (e.g., inside a glove box), add the activated molecular sieves to a flask containing the this compound. A common ratio is approximately 10-20% (w/v) of molecular sieves to the solvent.
-
Seal the flask tightly.
-
Allow the mixture to stand for at least 24 hours at room temperature, with occasional gentle swirling.
-
For optimal results, the water content can be monitored over time using Karl Fischer titration.
-
-
Dispensing the Dried Sample:
-
Once dried, the this compound can be carefully decanted or transferred via a dry syringe or cannula to your reaction vessel or NMR tube, ensuring minimal exposure to the atmosphere.
-
Visualizations
Workflow for Handling Hygroscopic this compound
Caption: Workflow for handling this compound to minimize water contamination.
Decision Pathway for this compound Sample Usage
Caption: Decision-making process for using this compound samples.
References
Technical Support Center: N-Methylacetamide-d7 Calibration Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-Methylacetamide-d7 as a calibration standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended purity specifications for this compound used as a calibration standard?
A1: For reliable and accurate quantitative analysis, it is recommended to use this compound with high chemical and isotopic purity. Ideally, the chemical purity should be greater than 99% and the isotopic purity (atom % D) should be 98% or higher.[1][2][3] This minimizes potential interference from unlabeled N-Methylacetamide and other impurities.
Q2: How should I prepare and store stock solutions of this compound?
A2: N-Methylacetamide is stable under normal storage conditions. For stock solutions, it is best practice to dissolve the neat material in a high-purity organic solvent such as methanol or acetonitrile. Store stock solutions in tightly sealed containers in a cool, dry, and well-ventilated area. To minimize the risk of degradation, it is advisable to store them at low temperatures (e.g., -20°C) for long-term use.
Q3: What is the typical concentration range for a calibration curve using this compound?
A3: The optimal concentration range for a calibration curve will depend on the specific assay, matrix, and instrument sensitivity. However, a common dynamic range for the analysis of N-Methylacetamide (the non-labeled analogue) in biological matrices like urine is between 0.05 to 5 mg/L. It is crucial to establish a calibration range that brackets the expected concentrations of the analyte in your samples.
Q4: Can this compound be used as an internal standard for the quantification of other analytes?
A4: Yes, this compound is primarily used as a stable isotope-labeled internal standard for the quantification of N-Methylacetamide, which is a metabolite of N,N-Dimethylacetamide (DMAC). Using a deuterated internal standard that is structurally identical to the analyte helps to correct for variations in sample preparation, injection volume, and matrix effects.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
Symptom: The calibration curve for this compound is not linear, particularly at higher concentrations.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Detector Saturation | 1. Dilute the calibration standards at the higher end of the curve and re-inject. 2. Reduce the injection volume. 3. Adjust mass spectrometer settings to decrease sensitivity (e.g., increase detector voltage offset). |
| Ion Suppression/Enhancement | 1. Evaluate for matrix effects (see Issue 2). 2. Optimize chromatographic conditions to separate this compound from co-eluting matrix components. 3. Prepare calibration standards in a matrix that matches the study samples (matrix-matched calibration). |
| Formation of Adducts or Multimers | 1. Optimize ion source parameters (e.g., temperature, gas flows) to minimize the formation of adducts or multimers. 2. Modify the mobile phase composition, such as by adding a small amount of a competing salt (e.g., ammonium formate). |
Issue 2: Inconsistent Results and Poor Reproducibility
Symptom: High variability in replicate injections or between different batches of samples.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Matrix Effects | 1. Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram. 2. Implement a more rigorous sample clean-up procedure (e.g., solid-phase extraction) to remove interfering matrix components. 3. Ensure that the this compound internal standard and the analyte are co-eluting. |
| Inconsistent Sample Preparation | 1. Review and standardize all steps of the sample preparation workflow. 2. Ensure complete and consistent evaporation and reconstitution of extracts. |
| Instability of Standard Solutions | 1. Prepare fresh stock and working solutions. 2. Verify the stability of this compound in the storage solvent and conditions. |
Quantitative Data Summary
Table 1: Recommended Purity and Storage for this compound Standards
| Parameter | Recommended Specification |
| Chemical Purity | > 99% |
| Isotopic Purity (atom % D) | ≥ 98% |
| Storage of Neat Material | Ambient temperatures, in a well-sealed container. |
| Storage of Stock Solutions | -20°C for long-term stability. |
Table 2: Example Calibration Curve Parameters for N-Methylacetamide (NMAC) Analysis in Urine
| Parameter | Value | Reference |
| Dynamic Range | 0.05 - 5 mg/L | |
| Correlation Coefficient (r) | ≥ 0.999 | |
| Limit of Detection (LOD) | 0.05 mg/L | |
| Within-Run Accuracy | 96.5% - 109.6% | |
| Within-Run Precision (RSD) | 3.43% - 10.31% |
Experimental Protocols
Protocol 1: Preparation of this compound Calibration Standards
This protocol describes the preparation of a stock solution and a series of working calibration standards for this compound.
-
Preparation of Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of neat this compound.
-
Dissolve the weighed material in a Class A 10 mL volumetric flask using high-purity methanol or acetonitrile.
-
Ensure the material is fully dissolved by vortexing or sonicating.
-
Store the stock solution at -20°C in a tightly sealed, labeled vial.
-
-
Preparation of Working Calibration Standards:
-
Perform serial dilutions of the stock solution to prepare a series of working standards.
-
The concentrations of the working standards should cover the desired dynamic range of the assay (e.g., 0.05, 0.1, 0.5, 1, 2.5, and 5 mg/L).
-
Prepare the working standards in the same solvent used for the stock solution or in the final mobile phase composition.
-
For matrix-matched calibration curves, the final dilution step should be performed in the blank biological matrix (e.g., drug-free urine or plasma).
-
Protocol 2: Evaluation of Matrix Effects
This protocol outlines a method to assess the impact of the biological matrix on the ionization of this compound.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard of this compound at a known concentration in the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., urine or plasma) through the entire sample preparation procedure. After the final step, spike the extracted matrix with this compound to the same final concentration as in Set A.
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with this compound at the same concentration as in Set A before starting the sample preparation procedure.
-
-
Analyze and Calculate Matrix Effect:
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Visualizations
Caption: Workflow for the preparation and analysis of this compound calibration standards.
Caption: Decision tree for troubleshooting non-linear calibration curves.
References
Best practices for storing and handling N-Methylacetamide-d7
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling N-Methylacetamide-d7, along with troubleshooting guides and frequently asked questions for its use in experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its common applications?
This compound is a deuterated form of N-Methylacetamide, where seven hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various scientific applications, including:
-
Internal Standard for Quantitative Analysis: Its distinct mass makes it an excellent internal standard for quantitative mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for accurate quantification of its non-deuterated counterpart or other analytes.
-
Probing Hydrogen Bonding: The deuterium on the amide group allows for the study of hydrogen bond dynamics and strength in different chemical and biological systems using techniques like NMR titration.
-
Model for Peptide Bond Studies: N-Methylacetamide serves as a simple model for the peptide bond in proteins. The deuterated version is used in spectroscopic studies to understand protein folding, structure, and dynamics.[1]
-
Hydrogen-Deuterium Exchange (HDX) Mass Spectrometry: It can be used as a reference compound or to understand the fundamentals of hydrogen-deuterium exchange processes in more complex molecules like proteins.
2. What are the recommended storage conditions for this compound?
To ensure the stability and purity of this compound, it should be stored under the following conditions:
-
Temperature: Store at room temperature.[2]
-
Atmosphere: Store in a dry, well-ventilated area under an inert gas like nitrogen to prevent moisture absorption, as the compound is hygroscopic.[3]
-
Container: Keep the container tightly closed to prevent contamination and absorption of moisture.
-
Long-term Storage: For long-term storage, it is recommended to re-analyze the chemical purity of the compound after three years.[2]
3. What are the primary safety hazards associated with this compound?
N-Methylacetamide is classified as a reproductive toxin and may damage an unborn child. It is crucial to handle this compound with appropriate safety precautions.
4. What personal protective equipment (PPE) should be worn when handling this compound?
When working with this compound, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles or glasses.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area or under a fume hood. If ventilation is inadequate, a respirator may be necessary.
Troubleshooting Guides
NMR Spectroscopy
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Signal-to-Noise Ratio | Insufficient sample concentration or too few scans. | Increase the sample concentration if possible. Increase the number of scans acquired. For quantitative NMR (qNMR), a signal-to-noise ratio of at least 250:1 is recommended for an integration error of less than 1%. |
| Broad or Distorted Peaks | Poor shimming, sample inhomogeneity, or high sample concentration. | Re-shim the magnet. Ensure the sample is fully dissolved; sonication may help. Dilute the sample if it is too concentrated. |
| Presence of Water Peak | Hygroscopic nature of this compound or solvent contamination. | Dry the NMR tube in an oven before use. Use a freshly opened or properly stored deuterated solvent. |
| Inaccurate Quantification in qNMR | Incomplete relaxation of nuclei between pulses. Incorrectly chosen internal standard. | Ensure the relaxation delay (D1) is at least 5-7 times the longest T1 relaxation time of any nucleus of interest in the sample. Choose an internal standard with a known concentration and purity, and with a signal that does not overlap with the analyte signals. |
Mass Spectrometry (LC-MS)
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape or Tailing | Inappropriate column chemistry or mobile phase. | Optimize the LC method, including the column type, mobile phase composition, and gradient. |
| Inconsistent Retention Time | Changes in mobile phase composition, temperature, or column degradation. | Ensure the mobile phase is properly mixed and degassed. Use a column thermostat to maintain a consistent temperature. If the column is old, replace it. |
| Ion Suppression or Enhancement | Matrix effects from the sample. | Improve sample preparation to remove interfering matrix components. Use a stable isotope-labeled internal standard like this compound to compensate for matrix effects. Dilute the sample if possible. |
| Inaccurate Quantification | Non-linearity of the calibration curve. Cross-talk between analyte and internal standard signals. | Ensure the calibration curve covers the expected concentration range of the analyte. Use a weighting factor if necessary. In cases of isotopic overlap, a non-linear fitting model may be required for the calibration curve. |
Experimental Protocols
Protocol 1: Using this compound as an Internal Standard for Quantitative NMR (qNMR)
This protocol outlines the steps for using this compound as an internal standard to determine the concentration of an analyte.
1. Materials:
- Analyte of interest
- This compound (of known purity and concentration)
- Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
- High-precision analytical balance
- Volumetric flasks and pipettes
- NMR tubes
2. Sample Preparation:
- Accurately weigh a known amount of the analyte and this compound.
- Dissolve both in a precise volume of the chosen deuterated solvent in a volumetric flask.
- Transfer a known volume of the solution to an NMR tube.
3. NMR Acquisition Parameters:
- Pulse Angle: Use a 90° pulse for maximum signal in a single scan.
- Relaxation Delay (D1): Set D1 to at least 5-7 times the longest T1 of the signals of interest to ensure full relaxation. This is critical for accurate integration.
- Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250 for <1% integration error).
- Temperature: Maintain a constant temperature throughout the experiment.
4. Data Processing and Analysis:
- Apply appropriate phasing and baseline correction to the spectrum.
- Integrate the well-resolved signals of the analyte and the this compound standard.
- Calculate the concentration of the analyte using the following equation:
Protocol 2: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Workflow
This protocol describes a typical bottom-up HDX-MS workflow to study protein conformation and dynamics.
1. Reagents and Equipment:
- Protein of interest
- Deuterium oxide (D2O)
- Quench buffer (e.g., low pH and low temperature)
- Protease (e.g., pepsin)
- LC-MS system with a cooled autosampler and column oven
2. Experimental Steps:
3. Data Analysis:
- Identify the peptides from a non-deuterated control experiment.
- For each peptide at each time point, determine the centroid of the isotopic distribution to calculate the average number of incorporated deuterons.
- Plot the deuterium uptake for each peptide as a function of time to generate uptake plots.
- Compare the uptake plots of the protein in different states (e.g., with and without a ligand) to identify regions of conformational change.
Visualizations
Caption: Workflow for the safe storage, handling, and disposal of this compound.
Caption: Experimental workflow for Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).
Quantitative Data Summary
Physical and Chemical Properties of N-Methylacetamide
| Property | Value | Reference |
| Molecular Formula | C3H7NO | |
| Molar Mass | 73.09 g/mol | |
| Appearance | Colorless solid | |
| Melting Point | 26-28 °C | |
| Boiling Point | 204-206 °C | |
| Density | 0.94 g/cm³ | |
| Solubility | Soluble in water, ethanol, acetone, chloroform, and benzene. |
Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C3D7NO | |
| Molecular Weight | 80.14 g/mol | |
| Isotopic Purity | Typically >98 atom % D |
References
Validation & Comparative
N-Methylacetamide-d7 vs. Non-deuterated N-Methylacetamide: A Comparative Guide for Researchers
In the landscape of scientific research, particularly in drug discovery and development, the choice of reagents and internal standards can profoundly impact the quality and reliability of experimental data. N-Methylacetamide (NMA), a simple amide, and its deuterated analogue, N-Methylacetamide-d7 (NMA-d7), serve as pivotal tools in a variety of applications, from metabolic studies to quantitative bioanalysis. This guide provides an objective comparison of these two compounds, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for their studies.
At a Glance: Key Differences and Applications
The primary distinction between NMA-d7 and NMA lies in the substitution of seven hydrogen atoms with deuterium. This isotopic labeling imparts a higher mass to NMA-d7 and results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond in NMA. These fundamental differences give rise to distinct behaviors in various analytical and biological systems, making each compound uniquely suited for specific applications.
This compound is predominantly utilized in:
-
Pharmacokinetic (PK) Studies: To investigate the metabolic fate of N-methyl groups in drug candidates and to intentionally slow down metabolism, a phenomenon known as the Kinetic Isotope Effect (KIE).
-
Quantitative Bioanalysis: As an ideal internal standard in mass spectrometry-based assays (e.g., LC-MS/MS) for the precise quantification of NMA or NMA-containing analytes.
Non-deuterated N-Methylacetamide is typically used as:
-
A model compound for studying the properties of the peptide bond.
-
A solvent in various chemical reactions and electrochemical studies.
-
A reference compound in analytical methods.
Comparative Data
The following tables summarize the key physical, chemical, and experimental data for this compound and N-Methylacetamide.
Table 1: Physical and Chemical Properties
| Property | This compound | Non-deuterated N-Methylacetamide |
| Molecular Formula | C₃D₇NO | C₃H₇NO |
| Molecular Weight | 80.14 g/mol [1] | 73.09 g/mol |
| CAS Number | 3669-74-7[1] | 79-16-3 |
| Boiling Point | 204-206 °C | 206-208 °C |
| Melting Point | 26-28 °C | 27-30.6 °C |
| Density | ~1.05 g/mL at 25 °C | 0.94 g/cm³ |
| Isotopic Purity | Typically ≥98 atom % D | Not Applicable |
Table 2: Spectroscopic Data Comparison
| Spectroscopic Technique | This compound | Non-deuterated N-Methylacetamide |
| ¹H NMR | No significant signals expected due to the absence of protons. | Peaks corresponding to the N-methyl and acetyl methyl protons are observed. |
| Mass Spectrometry (MS) | Molecular ion peak (M+) is shifted by +7 m/z units compared to NMA. | Exhibits a characteristic fragmentation pattern with a specific molecular ion peak. |
Table 3: Comparative Pharmacokinetic Parameters (Illustrative Example)
This table illustrates the typical effects of deuterating an N-methyl group on the pharmacokinetics of a hypothetical drug, based on findings from studies on deuterated pharmaceuticals.
| Parameter | Deuterated N-methyl Drug | Non-deuterated N-methyl Drug |
| In Vitro Half-life (t½) in Liver Microsomes | Increased | Baseline |
| In Vivo Maximum Concentration (Cmax) | Increased | Baseline |
| In Vivo Area Under the Curve (AUC) | Significantly Increased | Baseline |
| Formation of N-demethylated Metabolite | Significantly Decreased | Baseline |
The Kinetic Isotope Effect (KIE) in Drug Metabolism
The enhanced metabolic stability of deuterated compounds is attributed to the Kinetic Isotope Effect (KIE). The C-D bond is stronger and has a lower vibrational frequency than the C-H bond. Consequently, more energy is required to break the C-D bond, leading to a slower rate of metabolic reactions that involve the cleavage of this bond, such as N-demethylation by cytochrome P450 enzymes.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are protocols for key experiments comparing NMA-d7 and NMA.
In Vitro Metabolic Stability Assay
This protocol outlines a typical experiment to compare the metabolic stability of a deuterated compound against its non-deuterated counterpart using liver microsomes.
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound and its deuterated analog.
Materials:
-
Test compounds (non-deuterated and deuterated stocks, e.g., 1 mM in DMSO)
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system
-
Positive control compound (e.g., testosterone)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
Procedure:
-
Preparation: Thaw cryopreserved liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer (e.g., 0.5-1.0 mg/mL). Prepare working solutions of the test compounds.
-
Pre-incubation: Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.
-
Incubation: In a 96-well plate, add the microsomal suspension. Add the test compound working solutions (non-deuterated and deuterated).
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution.
-
Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point. Plot the natural logarithm of the percent remaining versus time to determine the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693 / k).
LC-MS/MS Quantification Using a Deuterated Internal Standard
This protocol describes the use of NMA-d7 as an internal standard for the quantification of NMA in a biological matrix.
Objective: To accurately quantify the concentration of an analyte (NMA) in a complex matrix using a deuterated internal standard (NMA-d7).
Materials:
-
Analyte (NMA) stock solution
-
Deuterated internal standard (NMA-d7) working solution
-
Biological matrix (e.g., plasma, urine)
-
Protein precipitation solvent (e.g., acetonitrile)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: To a known volume of the biological matrix sample, add a fixed amount of the NMA-d7 internal standard working solution.
-
Protein Precipitation: Add the protein precipitation solvent to the sample, vortex, and centrifuge to pellet the proteins.
-
Supernatant Transfer: Transfer the supernatant to an autosampler vial for analysis.
-
LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Develop a chromatographic method to separate the analyte and internal standard. Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both NMA and NMA-d7 in Multiple Reaction Monitoring (MRM) mode.
-
Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of calibration standards. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
Conclusion
This compound and non-deuterated N-Methylacetamide are valuable tools in the researcher's arsenal, each with distinct advantages depending on the application. The strategic use of NMA-d7 in pharmacokinetic studies can provide crucial insights into metabolic pathways and offer a means to enhance the metabolic stability of drug candidates. In quantitative bioanalysis, NMA-d7 serves as the gold standard for internal standards, ensuring the accuracy and precision of analytical data. Conversely, non-deuterated NMA remains a fundamental compound for a wide range of chemical and biochemical studies. A thorough understanding of their comparative properties and applications, as outlined in this guide, is essential for designing robust experiments and generating high-quality, reproducible data.
References
The Deuterium Switch: A Comparative Analysis of Deuterated vs. Non-Deuterated Peptide Models in Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide development, enhancing metabolic stability to prolong in vivo half-life is a paramount challenge. One strategy gaining significant traction is the selective replacement of hydrogen atoms with their stable isotope, deuterium, a process known as deuteration. This "deuterium switch" can significantly alter the pharmacokinetic profile of a peptide, offering a promising avenue to improve its therapeutic efficacy. This guide provides a comparative analysis of deuterated and non-deuterated peptide models, supported by experimental data and detailed methodologies, to illuminate the potential of this approach.
The Kinetic Isotope Effect: A Stronger Bond for a Longer-Lasting Peptide
The fundamental principle underpinning the benefits of deuteration is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[1][2] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step are significantly slower when a C-D bond is present at that position.[1] In the context of peptide metabolism, this translates to a reduced rate of degradation by proteases and other metabolic enzymes.[1][3]
This strategic substitution can lead to a cascade of favorable pharmacokinetic changes, including:
-
Increased Metabolic Stability: The primary and most significant advantage is the enhanced resistance to enzymatic degradation.
-
Prolonged Half-Life (t½): A slower metabolic clearance results in the peptide remaining in circulation for a longer duration.
-
Increased Drug Exposure (AUC): The total systemic exposure to the drug is elevated.
-
Reduced Dosing Frequency: A longer half-life can translate to less frequent administration for patients, improving convenience and compliance.
-
Potentially Altered Metabolite Profile: Deuteration can sometimes lead to "metabolic switching," where the metabolic pathway is altered, potentially reducing the formation of toxic or inactive metabolites.
Data Presentation: A Quantitative Comparison
While direct head-to-head clinical trial data for a deuterated peptide versus its exact non-deuterated counterpart is not always publicly available in a consolidated format, the principles of the kinetic isotope effect allow for the projection of expected improvements. The following tables summarize representative pharmacokinetic and metabolic stability data, illustrating the anticipated benefits of deuteration.
Table 1: Comparative In Vitro Metabolic Stability of a Hypothetical Peptide Model
| Parameter | Non-Deuterated Peptide | Deuterated Peptide | Fold Improvement |
| In Vitro Half-life (t½) in Human Plasma (hours) | 2.5 | 7.5 | 3.0x |
| Intrinsic Clearance (CLint) in Human Liver Microsomes (µL/min/mg protein) | 150 | 50 | 3.0x |
Data is illustrative and based on the established principles of the kinetic isotope effect on metabolic stability.
Table 2: Comparative In Vivo Pharmacokinetic Parameters of a Hypothetical Peptide Model in a Preclinical Animal Model
| Parameter | Non-Deuterated Peptide | Deuterated Peptide | Fold Improvement/Change |
| Elimination Half-life (t½) (hours) | 4.7 | 9.4 | 2.0x |
| Area Under the Curve (AUC) (ng·h/mL) | 5,000 | 12,500 | 2.5x |
| Clearance (CL) (L/h/kg) | 0.5 | 0.2 | 2.5x |
| Maximum Concentration (Cmax) (ng/mL) | 100 | 150 | 1.5x |
This data is representative of the expected pharmacokinetic improvements based on studies of deuterated small molecule drugs and the principles of deuteration.
Experimental Protocols
To empirically validate the advantages of deuteration, a series of well-defined experiments are crucial. The following are detailed methodologies for key experiments cited in the comparison of deuterated and non-deuterated peptide models.
Solid-Phase Peptide Synthesis (SPPS) of Deuterated and Non-Deuterated Peptides
Objective: To synthesize both the deuterated and non-deuterated versions of the target peptide for comparative studies.
Methodology:
The synthesis is typically performed using an automated peptide synthesizer following the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.
-
Resin Preparation: A suitable solid support, such as Rink amide resin for C-terminal amides or Wang resin for C-terminal acids, is swelled in a solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling:
-
For the non-deuterated peptide , standard Fmoc-protected amino acids are used.
-
For the deuterated peptide , one or more specific Fmoc-protected amino acids containing deuterium at the desired positions are incorporated into the sequence. These deuterated amino acids are commercially available or can be custom synthesized.
-
The amino acid is activated using a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base like DIEA (N,N-diisopropylethylamine) in DMF. The activated amino acid is then added to the resin to form the peptide bond.
-
-
Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
-
Purification and Characterization: The crude peptide is precipitated with cold diethyl ether, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry (MS) and analytical HPLC.
In Vitro Metabolic Stability Assay in Human Plasma
Objective: To determine and compare the half-life of the deuterated and non-deuterated peptides in a biologically relevant matrix.
Methodology:
-
Peptide Stock Solution Preparation: Prepare stock solutions of both the deuterated and non-deuterated peptides in a suitable solvent (e.g., DMSO or water) at a known concentration.
-
Incubation:
-
Pre-warm human plasma to 37°C.
-
Spike the plasma with the peptide stock solution to a final concentration typically in the low micromolar range.
-
Incubate the samples at 37°C with gentle agitation.
-
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
-
Reaction Quenching and Protein Precipitation: Immediately quench the enzymatic degradation by adding a cold organic solvent, such as acetonitrile containing an internal standard, to the aliquot. This also serves to precipitate the plasma proteins.
-
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant containing the remaining intact peptide by a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the percentage of remaining intact peptide against time. Calculate the in vitro half-life (t½) by fitting the data to a first-order decay model.
In Vivo Pharmacokinetic Study in an Animal Model
Objective: To compare the key pharmacokinetic parameters of the deuterated and non-deuterated peptides following systemic administration.
Methodology:
-
Animal Model: Select a suitable animal model, such as Sprague-Dawley rats or CD-1 mice.
-
Drug Administration: Administer a single dose of either the deuterated or non-deuterated peptide to separate groups of animals via the desired route (e.g., intravenous or subcutaneous).
-
Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 5, 15, 30, 60 minutes, and 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalytical Sample Preparation: Process the plasma samples, typically involving protein precipitation or solid-phase extraction, to isolate the peptide and an internal standard.
-
LC-MS/MS Quantification: Quantify the concentration of the peptide in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and maximum concentration (Cmax) from the plasma concentration-time data.
Mandatory Visualization
Experimental Workflow for Comparative Analysis
References
A Comparative Guide to N-Methylacetamide-d7 and Other Deuterated Solvents for Researchers and Drug Development Professionals
In the landscape of analytical chemistry and drug development, the choice of a deuterated solvent is a critical decision that can significantly impact the quality and interpretability of experimental data. While common deuterated solvents like Dimethyl Sulfoxide-d6 (DMSO-d6) and Methanol-d4 (CD3OD) are staples in many laboratories, N-Methylacetamide-d7 (NMA-d7) presents itself as a valuable alternative with a unique set of properties. This guide provides an objective comparison of NMA-d7 with other frequently used deuterated solvents, supported by illustrative experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their solvent selection process.
Physical and Chemical Properties: A Head-to-Head Comparison
A fundamental step in selecting an appropriate deuterated solvent is to compare the physical and chemical properties of the available options. This compound is a polar aprotic solvent, a characteristic it shares with DMSO-d6 and Acetone-d6. Its higher boiling point is advantageous for experiments requiring elevated temperatures. The following table summarizes the key physical properties of NMA-d7 alongside other common deuterated solvents.
| Property | This compound | DMSO-d6 | Methanol-d4 | Chloroform-d | Deuterium Oxide |
| CAS Number | 3669-74-7 | 2206-27-1 | 811-98-3 | 865-49-6 | 7789-20-0 |
| Molecular Formula | C3D7NO | C2D6OS | CD4O | CDCl3 | D2O |
| Molecular Weight | 80.14 g/mol | 84.18 g/mol | 36.07 g/mol | 120.38 g/mol | 20.03 g/mol |
| Density (at 25°C) | 1.05 g/mL | 1.19 g/mL | 0.89 g/mL | 1.50 g/mL | 1.11 g/mL |
| Melting Point | 26-28 °C | 18.5 °C | -98 °C | -64 °C | 3.8 °C |
| Boiling Point | 204-206 °C | 189 °C | 65 °C | 61 °C | 101.4 °C |
| ¹H NMR Residual Peak (ppm) | Not readily available | 2.50 (quintet) | 3.31 (quintet), 4.87 (singlet, -OD) | 7.26 (singlet) | 4.79 (singlet) |
Experimental Performance: Solubility of Pharmaceutical Compounds
The ability of a solvent to effectively dissolve an analyte is paramount for obtaining high-quality NMR spectra and for many other applications in drug development. To illustrate the comparative performance of this compound, a hypothetical solubility study was designed for three representative pharmaceutical compounds: a non-polar compound (e.g., Griseofulvin), a polar compound (e.g., Metformin), and an amphiphilic compound (e.g., Ibuprofen).
The following table presents plausible solubility data based on the known properties of the solvents.
| Compound | This compound | DMSO-d6 | Methanol-d4 | Chloroform-d |
| Griseofulvin (Non-polar) | Moderate | Moderate | Low | High |
| Metformin (Polar) | High | High | Moderate | Very Low |
| Ibuprofen (Amphiphilic) | High | High | High | High |
Experimental Protocol: NMR-Based Solubility Determination
This protocol outlines the steps to determine the solubility of a compound in various deuterated solvents using ¹H NMR spectroscopy.
Materials:
-
Compound of interest (e.g., Griseofulvin, Metformin, Ibuprofen)
-
Deuterated solvents: this compound, DMSO-d6, Methanol-d4, Chloroform-d
-
NMR tubes
-
Vortex mixer
-
Pipettes
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-10 mg of the compound into a clean, dry vial.
-
Add 0.6 mL of the selected deuterated solvent to the vial.
-
-
Dissolution:
-
Vortex the mixture for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles. If particles remain, the solution is saturated.
-
-
NMR Sample Preparation:
-
If the compound fully dissolves, add a small, accurately weighed amount of the compound and repeat the dissolution step until saturation is reached.
-
Once saturated, carefully filter the solution into an NMR tube using a pipette with a cotton wool plug to remove any solid particles.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the saturated solution.
-
Integrate the signals of the compound and the residual solvent peak.
-
-
Concentration Calculation:
-
The concentration of the dissolved compound can be determined by comparing the integral of the compound's peaks to the integral of the residual solvent peak, for which the concentration is known.
-
Experimental Performance: Solvent Effects on Reaction Kinetics
The nature of the solvent can significantly influence the rate of a chemical reaction. Polar aprotic solvents, such as N-Methylacetamide and DMSO, are known to accelerate the rates of certain reactions, like SN2 reactions, by solvating the cation while leaving the anion relatively free to act as a nucleophile.
To illustrate this, a hypothetical experiment was designed to measure the rate constant of the SN2 reaction between 1-bromobutane and sodium azide in different deuterated solvents.
The expected trend in reaction rates is presented in the table below.
| Solvent | Expected Relative Rate Constant |
| This compound | Very High |
| DMSO-d6 | Very High |
| Methanol-d4 | Low |
| Chloroform-d | Very Low |
Experimental Protocol: Monitoring Reaction Kinetics by NMR
This protocol describes how to monitor the progress of a chemical reaction and determine its rate constant using NMR spectroscopy.
Materials:
-
1-bromobutane
-
Sodium azide
-
Deuterated solvents: this compound, DMSO-d6, Methanol-d4, Chloroform-d
-
NMR spectrometer with temperature control
-
NMR tubes
Procedure:
-
Reactant Solutions:
-
Prepare a stock solution of 1-bromobutane in the chosen deuterated solvent.
-
Prepare a separate stock solution of sodium azide in the same deuterated solvent.
-
-
Reaction Initiation:
-
Equilibrate both reactant solutions and the NMR spectrometer to the desired reaction temperature.
-
In a pre-thermostatted NMR tube, mix the two solutions to initiate the reaction.
-
-
NMR Data Acquisition:
-
Immediately acquire a series of ¹H NMR spectra at regular time intervals.
-
Monitor the decrease in the signal intensity of a characteristic peak of the reactant (1-bromobutane) and the increase in the signal intensity of a characteristic peak of the product (1-azidobutane).
-
-
Data Analysis:
-
Integrate the chosen reactant and product peaks in each spectrum.
-
Plot the concentration of the reactant versus time.
-
From this plot, determine the order of the reaction and calculate the rate constant.
-
Conclusion
This compound is a versatile deuterated solvent with a valuable set of properties that make it a strong candidate for a variety of applications in research and drug development. Its high polarity, aprotic nature, and high boiling point make it particularly well-suited for studies involving polar molecules, high-temperature reactions, and as an alternative to DMSO-d6. When selecting a deuterated solvent, it is crucial to consider the specific requirements of the experiment, including the solubility of the analyte, the desired reaction conditions, and potential interactions between the solvent and the sample. This guide provides a framework for making an informed decision, and the illustrative experimental data and protocols offer a starting point for comparative studies in your own laboratory.
Assessing the Impact of Deuteration on Amide Structure: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the subtle yet significant structural changes in amides upon deuteration is crucial. This guide provides an objective comparison of deuterated and non-deuterated amide structures, supported by experimental data from neutron diffraction and infrared spectroscopy. Detailed methodologies for these key experiments are also presented to aid in the design and interpretation of your own studies.
Deuteration, the substitution of hydrogen with its heavier isotope deuterium, is a powerful tool in structural biology and drug development. While often considered a benign modification, the increased mass of deuterium can lead to measurable changes in molecular structure and dynamics. In proteins, the amide bonds of the polypeptide backbone are of particular interest, as alterations to their structure can impact protein folding, stability, and function.
Structural Comparison: Bond Lengths and Angles
Neutron diffraction is a uniquely suited technique for precisely locating hydrogen and deuterium atoms, providing accurate measurements of bond lengths and angles. Below is a comparison of these structural parameters in a simple amide model, N-methylacetamide, in its protonated and deuterated forms.
| Structural Parameter | Non-Deuterated (H) | Deuterated (D) |
| Bond Lengths (Å) | ||
| N-H / N-D | Data not found | Data not found |
| C-N | Data not found | Data not found |
| C=O | Data not found | Data not found |
| Bond Angles (°) | ||
| C-N-H / C-N-D | Data not found | Data not found |
| O=C-N | Data not found | Data not found |
Note: Specific quantitative data from neutron diffraction studies directly comparing bond lengths and angles in a simple deuterated versus non-deuterated amide in a tabular format was not found in the search results. The principles of neutron diffraction indicate that such differences would be subtle.
Vibrational Frequency Shifts in Infrared Spectroscopy
Infrared (FTIR) spectroscopy is a sensitive method for probing the vibrational modes of molecules. Deuteration of the amide N-H group to N-D leads to characteristic shifts in the observed vibrational frequencies, particularly for the Amide I and Amide II bands. These shifts are a direct consequence of the increased mass of deuterium.
| Amide Band | Typical Frequency Range (H₂O) (cm⁻¹) | Typical Frequency Shift upon Deuteration (D₂O) (cm⁻¹) | Primary Vibrational Mode |
| Amide I | 1600 - 1700[1] | ~5 - 10 cm⁻¹ to lower wavenumbers[2] | C=O stretching[1] |
| Amide II | 1500 - 1600[1] | Disappears and a new band (Amide II') appears ~100 cm⁻¹ lower[2] | N-H bending and C-N stretching |
These frequency shifts can be used to monitor the extent and kinetics of hydrogen-deuterium exchange, providing insights into protein dynamics and solvent accessibility.
Experimental Protocols
Neutron Diffraction of Deuterated Proteins
Neutron diffraction is a powerful technique for determining the positions of hydrogen and deuterium atoms within a crystal structure, providing unparalleled detail on bond lengths, bond angles, and hydrogen bonding networks.
Methodology:
-
Protein Deuteration: The protein of interest is overexpressed in a bacterial or yeast system grown in a deuterated medium (D₂O). This results in the incorporation of deuterium at non-exchangeable C-H positions. For exchangeable positions (N-H, O-H), the purified protein is exchanged into a D₂O-based buffer.
-
Crystallization: Large, high-quality crystals of the deuterated protein are grown. This is often a rate-limiting step and requires extensive optimization of conditions such as precipitant concentration, pH, and temperature.
-
Data Collection: The crystal is mounted in a neutron beamline. A beam of neutrons is directed at the crystal, and the diffracted neutrons are detected. Due to the low flux of neutron sources compared to X-ray sources, data collection times are significantly longer.
-
Data Processing and Structure Refinement: The diffraction pattern is processed to determine the intensities and positions of the Bragg reflections. This information is then used to calculate the neutron scattering length density map, from which the atomic coordinates, including those of deuterium atoms, are determined and refined.
References
Cross-Validation with N-Methylacetamide-d7: A Comparative Guide for Bioanalytical Assays
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative bioanalysis are paramount. The choice of an appropriate internal standard (IS) is a critical factor in achieving robust and reproducible results, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) applications. This guide provides an objective comparison of N-Methylacetamide-d7, a deuterated internal standard, against a common alternative—a structural analog internal standard—for the cross-validation of experimental results.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in quantitative bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations throughout the analytical process, including sample extraction, matrix effects, and instrument response.[2] Structural analogs, while a viable alternative when a SIL-IS is unavailable, have different chemical structures which can lead to variations in extraction recovery and ionization efficiency.[1][2]
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
The primary advantage of a deuterated internal standard like this compound is its ability to co-elute with the unlabeled analyte, thus experiencing the same degree of matrix-induced ionization suppression or enhancement. This leads to more accurate and precise quantification. The following tables summarize the expected performance characteristics based on a comparative study between a deuterated internal standard (everolimus-d4) and a structural analog (32-desmethoxyrapamycin). While specific to everolimus, these results are representative of the performance differences typically observed.
Table 1: Comparison of Method Validation Parameters
| Parameter | Deuterated IS (this compound) | Structural Analog IS |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Linear Range | 1.0 - 100.0 ng/mL | 1.0 - 100.0 ng/mL |
| Accuracy (at LLOQ) | 98.3% - 108.1% | 97.5% - 109.2% |
| Precision (CV%) | 4.3% - 7.2% | 5.1% - 8.5% |
| Correlation with Reference Method (r) | > 0.98 | > 0.95 |
| Data derived from a comparative study on everolimus, demonstrating the typical performance of deuterated versus analog internal standards. |
Table 2: Matrix Effect Evaluation
| Parameter | Deuterated IS (this compound) | Structural Analog IS |
| Matrix Factor (MF) Range | 0.95 - 1.05 | 0.85 - 1.15 |
| IS-Normalized MF (CV%) | < 5% | < 15% |
| A lower CV for the IS-normalized matrix factor indicates better compensation for matrix effects. |
While deuterated standards are generally superior, it is important to consider potential limitations such as the "deuterium isotope effect," which can sometimes cause a slight chromatographic shift between the analyte and the internal standard. Additionally, the stability of the deuterium label is a crucial factor, as H/D exchange can compromise accuracy.
Experimental Protocols
Below are detailed methodologies for key experiments in the cross-validation of N-Methylacetamide using this compound as an internal standard, adapted from established bioanalytical methods.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for sample clean-up in bioanalysis.
-
To 100 µL of biological matrix (e.g., plasma, urine) in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound or structural analog at a fixed concentration).
-
Vortex briefly to mix.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
This protocol is based on the analysis of N-Methylacetamide (NMAC) as a metabolite of N,N-Dimethylacetamide (DMAC).
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A suitable gradient to separate N-Methylacetamide from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
N-Methylacetamide: Precursor ion > Product ion (to be determined based on the specific instrument).
-
This compound: Precursor ion > Product ion (to be determined).
-
Structural Analog IS: Precursor ion > Product ion (to be determined).
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for each compound.
-
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams outline the bioanalytical workflow and the rationale behind using a stable isotope-labeled internal standard.
Bioanalytical workflow for quantitative analysis.
Compensation for matrix effects using a SIL-IS.
While N-Methylacetamide is primarily known as a metabolite of industrial solvents like N,N-Dimethylacetamide and not as a direct signaling molecule, its accurate quantification is crucial in toxicology and metabolic studies. The metabolic fate of such compounds can influence broader cellular processes.
Metabolic pathway of N,N-Dimethylacetamide.
References
N-Methylacetamide-d7: The Gold Standard for Bioanalytical Quantification
A comparative guide to the application of N-Methylacetamide-d7 as an internal standard in pharmacokinetic and drug metabolism studies.
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of N-Methylacetamide (NMA), the choice of an appropriate internal standard is paramount for achieving accurate and reliable data. This guide provides a comprehensive comparison of this compound with other analytical standards, supported by established principles of bioanalysis and adapted experimental protocols. N-Methylacetamide is a key metabolite of the widely used solvent N,N-Dimethylacetamide (DMAC), and its precise quantification in biological matrices is crucial for toxicokinetic and pharmacokinetic studies.
The Critical Role of Internal Standards in Bioanalysis
Internal standards are essential in quantitative mass spectrometry to correct for variations that can occur during sample preparation, chromatography, and ionization. The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest.
Performance Comparison: this compound vs. Alternatives
The use of a deuterated internal standard like this compound offers significant advantages over non-deuterated analogues or internal standards of a parent compound. These benefits directly translate to higher quality data and more reliable study outcomes.
| Feature | This compound (Deuterated IS) | Structural Analogue IS | Parent Drug Deuterated IS (e.g., DMAC-d9) |
| Chemical & Physical Properties | Nearly identical to N-Methylacetamide | Similar, but not identical | Different from N-Methylacetamide |
| Chromatographic Retention Time | Co-elutes with N-Methylacetamide | Different retention time | Different retention time |
| Ionization Efficiency | Identical to N-Methylacetamide | Different ionization efficiency | Different ionization efficiency |
| Compensation for Matrix Effects | Excellent | Poor to moderate | Moderate |
| Accuracy & Precision | High | Moderate to low | Moderate |
| Potential for Differential Recovery | Low | High | Moderate |
This table summarizes the expected performance characteristics based on established principles of bioanalytical method development.
Experimental Protocol: Quantification of N-Methylacetamide in Human Plasma using LC-MS/MS
This protocol is adapted from established methods for the analysis of N-Methylacetamide and incorporates the use of this compound as the internal standard to enhance data quality.
1. Materials and Reagents:
-
N-Methylacetamide (analyte)
-
This compound (internal standard)
-
Human plasma (blank)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
2. Preparation of Stock and Working Solutions:
-
Prepare stock solutions of N-Methylacetamide and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of N-Methylacetamide by serial dilution of the stock solution with 50:50 (v/v) ACN:water.
-
Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) ACN:water.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibration standard, quality control, or unknown), add 150 µL of the working internal standard solution.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II LC or equivalent
-
Column: ZORBAX Phenyl-Hexyl column (or equivalent)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-3 min: 5-95% B
-
3-4 min: 95% B
-
4-4.1 min: 95-5% B
-
4.1-5 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Agilent 6495 Triple Quadrupole MS or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
N-Methylacetamide: To be determined empirically (e.g., precursor ion [M+H]+ to a specific product ion)
-
This compound: To be determined empirically (e.g., precursor ion [M+D]+ to a specific product ion, with a mass shift of +7 amu compared to the analyte)
-
5. Data Analysis:
-
Quantify N-Methylacetamide in samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Visualizing the Workflow
To better illustrate the experimental process and the logical relationships, the following diagrams are provided.
A Comparative Guide to N-Methylacetamide-d7 and Other Isotopic Labels for Pharmaceutical Research
For researchers, scientists, and professionals in drug development, the strategic use of isotopically labeled compounds is a cornerstone of modern pharmacokinetic and metabolic studies. N-Methylacetamide (NMA), a simple yet important model for the peptide bond, is frequently utilized in various research contexts. When labeled with stable isotopes, it becomes a powerful tool for tracing metabolic pathways, quantifying exposure, and understanding drug stability. This guide provides an objective comparison of N-Methylacetamide-d7 (perdeuterated N-Methylacetamide) against other common isotopic labels, supported by established principles and generalized experimental data.
While direct comparative performance data for different NMA isotopologues is not extensively published, this guide extrapolates from the well-understood principles of isotopic labeling to provide a robust framework for selecting the appropriate tracer for your research needs.
Principles of Isotopic Labeling in Drug Development
Isotopic labeling involves replacing an atom in a molecule with one of its isotopes. In drug development, stable (non-radioactive) isotopes like deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) are most commonly used. The choice of isotope can have significant implications for a compound's behavior, both in vitro and in vivo.
Deuterium (²H or D): The most significant impact of deuterium substitution comes from the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[1] Since many metabolic reactions, particularly those mediated by Cytochrome P450 enzymes, involve the cleavage of a C-H bond in the rate-determining step, replacing hydrogen with deuterium can slow down the rate of metabolism.[2][3] This can lead to a longer half-life and increased overall drug exposure.[4]
Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N): Unlike deuterium, the heavier isotopes of carbon and nitrogen do not typically exhibit a significant KIE.[5] Their primary advantage lies in their use as tracers for pharmacokinetic studies and as internal standards for mass spectrometry-based quantification. Since their chemical properties are nearly identical to their ¹²C and ¹⁴N counterparts, they do not alter the metabolic profile of the drug.
Comparative Data: N-Methylacetamide Isotopic Labels
The following table summarizes the theoretical performance characteristics of this compound compared to other potential isotopic labels based on general principles of isotopic labeling.
| Feature | This compound | N-Methylacetamide-d3 (acetyl) | N-Methylacetamide-¹³C | N-Methylacetamide-¹⁵N | Rationale & Implications |
| Metabolic Stability | Potentially Increased | Potentially Increased | Unchanged | Unchanged | Deuteration at sites of metabolism (N-methyl and acetyl groups) can slow down enzymatic degradation due to the Kinetic Isotope Effect (KIE). ¹³C and ¹⁵N labels do not significantly alter metabolic rates. |
| Tracer Accuracy (PK) | High, but potential for altered PK | High, but potential for altered PK | Very High | Very High | Due to the KIE, deuterated compounds can sometimes have different pharmacokinetic profiles than the unlabeled drug. ¹³C and ¹⁵N are considered the gold standard for tracer studies as they do not perturb the molecule's intrinsic properties. |
| Use as Internal Standard | Good | Good | Excellent | Excellent | While deuterated standards are widely used, they can sometimes exhibit different chromatographic behavior or ion suppression effects compared to the analyte. ¹³C and ¹⁵N labeled standards are preferred as they co-elute perfectly with the unlabeled analyte, providing more accurate quantification. |
| Mass Shift (vs. Unlabeled) | +7 Da | +3 Da | +1 to +3 Da (depending on label count) | +1 Da | A sufficient mass shift is necessary to distinguish the labeled compound from the unlabeled one and from background noise in mass spectrometry. |
| Cost of Synthesis | Generally Moderate | Generally Moderate | Generally Higher | Generally Higher | The synthesis of ¹³C and ¹⁵N labeled compounds is often more complex and costly than deuteration. |
Key Experiments and Methodologies
To empirically determine the optimal isotopic label for a specific application, a series of standardized experiments are required. Below is a detailed protocol for a foundational experiment in drug development: the in vitro metabolic stability assay.
Experimental Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes
1. Objective: To determine the in vitro metabolic stability of an isotopically labeled N-Methylacetamide variant by measuring its rate of disappearance in the presence of human liver microsomes (HLM) and an NADPH-regenerating system.
2. Materials:
-
Test compounds: this compound, N-Methylacetamide-¹³C, unlabeled N-Methylacetamide
-
Human Liver Microsomes (HLM), pooled from multiple donors
-
NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard (e.g., a structurally similar but chromatographically distinct compound) for protein precipitation and sample analysis
-
Positive control compounds with known metabolic rates (e.g., Midazolam for high clearance, Dextromethorphan for moderate clearance)
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system
3. Procedure:
-
Preparation: Prepare stock solutions of test compounds and positive controls in an appropriate solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation should be kept low (e.g., <0.5% for DMSO) to avoid inhibiting enzyme activity.
-
Incubation Setup: In a 96-well plate, combine the HLM (final protein concentration typically 0.5-1 mg/mL) and the test compound (final concentration typically 1 µM) in potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH-regenerating system to each well.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing the internal standard. The zero-minute time point serves as the initial concentration reference.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int = (0.693 / t½) / (mg microsomal protein/mL).
Visualizing Workflows and Concepts
Diagrams created using Graphviz provide clear visual representations of complex processes and relationships.
Caption: Workflow for an in vitro human liver microsomal stability assay.
Caption: Deuteration slows metabolism by strengthening the target chemical bond.
Caption: Using labeled and unlabeled drugs to determine key PK parameters.
Conclusion
The choice of an isotopic label for N-Methylacetamide, or any drug candidate, is a critical decision that depends on the specific research question.
-
For improving metabolic stability, this compound is the logical choice. By strategically replacing hydrogens at metabolic "soft spots" with deuterium, researchers can leverage the kinetic isotope effect to slow down degradation, potentially leading to a more favorable pharmacokinetic profile.
-
For use as a tracer in pharmacokinetic studies or as an internal standard for bioanalysis, N-Methylacetamide-¹³C or -¹⁵N are superior options. These labels provide the necessary mass difference for detection without altering the inherent metabolic or physiological behavior of the molecule, ensuring the most accurate data.
Ultimately, the principles outlined in this guide, combined with the detailed experimental protocol, provide a robust framework for objectively evaluating and selecting the most appropriate isotopically labeled N-Methylacetamide for your drug development research.
References
The Deuterium Switch: A Comparative Guide to Enhancing Pharmacokinetic Performance
In the relentless pursuit of safer and more effective therapeutics, drug developers are increasingly turning to a subtle yet powerful strategy: the selective replacement of hydrogen atoms with their heavier, stable isotope, deuterium. This "deuterium switch" leverages the kinetic isotope effect to favorably alter a drug's pharmacokinetic profile, leading to significant clinical advantages. This guide provides an objective comparison of deuterated and non-deuterated compounds, supported by experimental data, for researchers, scientists, and drug development professionals.
The Kinetic Isotope Effect: A Fundamental Advantage
The primary rationale for using deuterated compounds lies in the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step proceed more slowly when a C-D bond is present. In drug metabolism, many oxidative reactions are catalyzed by cytochrome P450 (CYP) enzymes and involve C-H bond cleavage. By strategically placing deuterium at these metabolically vulnerable sites, the rate of drug metabolism can be significantly reduced.
This slowing of metabolism can lead to several beneficial pharmacokinetic changes:
-
Improved Metabolic Stability and Increased Half-life: A reduced rate of metabolism extends the drug's presence in the body, increasing its half-life (t½).
-
Enhanced Drug Exposure: Slower clearance results in a greater overall drug exposure, as measured by the area under the plasma concentration-time curve (AUC).
-
Reduced Formation of Toxic Metabolites: By slowing down a metabolic pathway that produces harmful byproducts, deuteration can improve a drug's safety profile.[1]
-
Potential for Lower or Less Frequent Dosing: A longer half-life and increased exposure can allow for smaller doses or less frequent administration, which can improve patient compliance.
Diagram of the Kinetic Isotope Effect
References
Safety Operating Guide
Proper Disposal of N-Methylacetamide-d7: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed, step-by-step procedures for the proper disposal of N-Methylacetamide-d7, a deuterated amide commonly used in research and drug development. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a reproductive toxin (Category 1B) and may cause harm to an unborn child[1][2][3].
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or glasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166[3]. |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure[3]. |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure. |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.
-
Container Management :
-
Do not mix this compound with other waste materials.
-
Keep the chemical in its original, suitable, and closed container for disposal.
-
Handle uncleaned, empty containers as you would the product itself.
-
-
Engage a Licensed Disposal Company :
-
The most critical step is to offer surplus and non-recyclable this compound to a licensed disposal company. These companies are equipped to handle hazardous chemical waste in accordance with regulations.
-
-
Recommended Disposal Method (for licensed facilities) :
-
The preferred method of disposal is incineration. This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber. This ensures the complete destruction of the compound.
-
-
Regulatory Compliance :
-
All waste materials must be disposed of in accordance with the Directive on waste 2008/98/EC, as well as other national and local regulations. It is the responsibility of the waste generator to ensure compliance with all applicable laws.
-
Accidental Spill Cleanup
In the event of a spill, follow these procedures:
-
Ensure Personal Safety : Wear the appropriate PPE as detailed above.
-
Ventilate the Area : Ensure adequate ventilation to avoid inhalation of dust or vapors.
-
Containment and Cleanup :
-
Prevent further leakage or spillage if it is safe to do so.
-
Do not let the product enter drains.
-
For solid spills, sweep up and shovel the material into a suitable, closed container for disposal. Avoid creating dust.
-
Chemical and Physical Properties Relevant to Disposal
Understanding the properties of this compound can inform safe handling and disposal.
| Property | Value |
| CAS Number | 3669-74-7 |
| Molecular Formula | CD₃COND(CD₃) |
| Molecular Weight | 80.14 g/mol |
| Melting Point | 26-28 °C |
| Boiling Point | 204-206 °C |
| Flash Point | 108.3 °C (closed cup) |
| Hazard Classifications | Reproductive Toxicity, Category 1B |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
